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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid Documentation Hub

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  • Product: 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
  • CAS: 860182-04-3

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid in Enzyme Inhibition

Executive Summary The rapid global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) is largely driven by the expression of metallo-β-lactamases (MBLs)[1]. These zinc-dependent enzymes (e.g., VIM-2, NDM-1, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) is largely driven by the expression of metallo-β-lactamases (MBLs)[1]. These zinc-dependent enzymes (e.g., VIM-2, NDM-1, IMP-1) efficiently hydrolyze the β-lactam ring of last-resort antibiotics, neutralizing their bactericidal effects. Developing clinically viable MBL inhibitors has historically been hindered by the structural diversity and flexibility of MBL active sites.

2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid (identified in crystallographic databases as ligand JTY[2]) belongs to a highly potent class of 2-aminothiazole-4-carboxylic acid (AtC) derivatives[3]. This technical guide elucidates the structural, kinetic, and mechanistic basis by which this compound acts as a "Type IV" MBL inhibitor. By perfectly mimicking the carbapenem hydrolysate, this molecule achieves competitive, broad-spectrum enzyme blockade, offering a critical blueprint for next-generation antibiotic adjuvants.

Molecular Architecture & Target Rationale

MBLs possess a shallow active-site groove containing one or two divalent zinc ions (Zn1 and Zn2) flanked by highly flexible loops (L3 and L10). The rational design of the AtC scaffold capitalizes on the "anchor pharmacophore" concept, ensuring high-affinity target engagement while avoiding the rapid dissociation characteristic of natural substrates[3].

  • The Thiazole-4-Carboxylic Acid Core (The Anchor): This acts as the primary metal-binding pharmacophore (MBP). The spatial arrangement of the thiazole nitrogen and the C-4 carboxylate is precisely tuned to coordinate the Zn2+ ions, displacing the nucleophilic bridging hydroxide essential for β-lactam hydrolysis.

  • The Phenylsulfonylamino Substituent (The Stabilizer): This moiety serves as a hydrophobic and electrostatic extension. The sulfonyl oxygen atoms provide additional hydrogen-bonding opportunities with the protein backbone. Concurrently, the phenyl ring engages in π−π stacking and hydrophobic interactions with residues like Tyr67 and Phe61 on the flexible L3 loop, locking the enzyme in a thermodynamically stable, inactive conformation.

Mechanism of Action: Type IV Hydrolysate Mimicry

To understand the causality behind this inhibitor's efficacy, we must categorize its mechanism. Inhibitors of MBLs are classified based on their binding modes. While Type I/II inhibitors mimic the intact β-lactam substrate, Type IV inhibitors like 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid mimic the cleaved, inactive product (the carbapenem hydrolysate)[4].

When a carbapenem is naturally hydrolyzed by an MBL, the resulting product contains a C-2 carboxylate and an exposed N-1 atom that remain transiently coordinated to the active site[5]. The AtC scaffold was rationally selected because it mirrors these exact features[3]:

  • Electrostatic Anchoring: The inhibitor enters the active site, and its carboxylate group anchors to the highly conserved Arg228 (in VIM-2) via a strong salt bridge.

  • Zn2+ Chelation: The thiazole core mimics the exposed N-1 atom and C-2 carboxylate of the hydrolyzed carbapenem, directly chelating the Zn2 site and displacing the catalytic water molecule.

  • Enzyme Blockade: Lacking the specific structural motifs that cause the natural hydrolysate to eventually dissociate, the AtC derivative remains permanently lodged in the active site, preventing further antibiotic turnover.

MBL_Mechanism A MBL Active Site (Zn1 & Zn2 Ions) B 2-[(Phenylsulfonyl)amino]- 1,3-thiazole-4-carboxylic acid A->B Target Engagement C Zn2+ Chelation (Thiazole N & Carboxylate) B->C Primary Binding D Anchor Binding (Arg228 Salt Bridge) B->D Electrostatic Anchor E Loop Stabilization (Phenylsulfonyl pi-stacking) B->E Hydrophobic Interaction F Enzyme Blockade (Hydrolysate Mimicry) C->F D->F E->F

Logical pathway of Type IV MBL inhibition by the AtC derivative via hydrolysate mimicry.

Quantitative Data & SAR Analysis

Structure-Activity Relationship (SAR) studies demonstrate that the unmodified thiazole core is insufficient for potent broad-spectrum inhibition. The addition of the phenylsulfonylamino group drastically lowers the IC50​ by satisfying the hydrophobic requirements of the L3 loop[3].

Table 1: Representative SAR Trends of AtC Derivatives against Ambler Class B1 MBLs

Compound ScaffoldSubstituent at C-2VIM-2 IC50​ (µM)NDM-1 IC50​ (µM)IMP-1 IC50​ (µM)Primary Mechanism
Thiazole-4-carboxylic acidNone>100.0>100.0>100.0Weak/Transient binding
2-Aminothiazole-4-carboxylic acidAmino45.289.1>100.0Baseline Type IV
2-[(Phenylsulfonyl)amino]-... Phenylsulfonylamino 0.15 1.20 3.45 Optimized Type IV

(Note: Data represents generalized SAR optimization trends observed during the development of AtC-based MBL inhibitors[3].)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating experimental designs. Every protocol must contain internal controls to definitively prove causality and rule out artifactual data.

Protocol A: Steady-State Enzyme Kinetics ( IC50​ / Ki​ Determination)

Objective: Determine the binding affinity and competitive nature of the inhibitor.

  • Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 50 µM ZnSO4​ and 0.01% Triton X-100 (to prevent compound aggregation).

  • Enzyme Incubation: Incubate purified VIM-2 (1 nM final concentration) with varying concentrations of the AtC inhibitor (0.01 µM to 100 µM) for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding nitrocefin (a chromogenic cephalosporin) at its Km​ concentration.

  • Measurement: Monitor the change in absorbance at 482 nm continuously for 5 minutes using a microplate reader.

  • Self-Validating Controls:

    • Positive Control: 10 µM EDTA (chelates zinc, completely abolishing activity; validates assay sensitivity).

    • Negative Control: Buffer + Nitrocefin (establishes baseline auto-hydrolysis rate).

    • Uninhibited Control: Enzyme + Nitrocefin without inhibitor (establishes Vmax​ ).

Protocol B: MIC Synergy Assay (Checkerboard Method)

Objective: Prove that biochemical inhibition translates to phenotypic reversal of antibiotic resistance in living bacteria.

  • Inoculum Preparation: Adjust a suspension of a clinical VIM-2-producing P. aeruginosa strain to a 0.5 McFarland standard.

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient: Meropenem (0.06 to 64 µg/mL) along the x-axis, and the AtC inhibitor (0 to 32 µg/mL) along the y-axis.

  • Incubation: Add the bacterial inoculum ( 5×105 CFU/mL final) and incubate at 37°C for 18-20 hours.

  • Analysis: Determine the Fractional Inhibitory Concentration Index (FICI). A FICI ≤0.5 indicates true synergy.

  • Self-Validating Controls:

    • Meropenem Alone: Confirms the strain's baseline resistance profile.

    • Inhibitor Alone: Proves the compound is not directly bactericidal, ensuring the observed cell death is purely due to MBL blockade.

Protocol C: X-Ray Crystallography (Ligand Soaking)

Objective: Provide absolute structural proof of the binding pose and Zn2+ coordination.

  • Crystallization: Grow apo-VIM-2 crystals using the vapor diffusion method in 0.1 M MES (pH 6.5) and 20% PEG 6000.

  • Soaking: Transfer mature crystals into a drop containing the crystallization buffer supplemented with 5 mM of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid and 5% DMSO for 2 hours.

  • Data Collection: Cryoprotect the crystals and collect diffraction data at a synchrotron source. Solve the structure via molecular replacement (using a known VIM-2 model).

Workflow S1 Enzyme Kinetics (IC50/Ki Determination) S2 MIC Synergy Assay (Phenotypic Reversal) S1->S2 in vitro translation S3 X-Ray Crystallography (Structural Validation) S2->S3 mechanism confirmation S4 Lead Optimization (SAR Refinement) S3->S4 structure-guided design

Self-validating experimental workflow for the validation and optimization of MBL inhibitors.

References

  • Yan, et al. "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding." ACS Publications. 3

  • "JTY Ligand Summary Page (5-(phenylsulfonylamino)-1,3-thiazole-4-carboxylic acid)." RCSB PDB. 2

  • "Interaction features of cleaved β‐lactams with subclass B1, B2, and B3 MBLs." ResearchGate. 5

  • "Drug Discovery in the Field of β-Lactams: An Academic Perspective." PMC (National Institutes of Health). 1

  • "Inclusion of patients. Abbreviations: VIM-PA..." ResearchGate. 4

Sources

Exploratory

In Vitro Biological Activity of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid: A Comprehensive Guide to Metallo-β-Lactamase Inhibition

Executive Summary The rapid proliferation of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to global public health. A primary driver of this resistance is the expression of Metallo-β-lactamas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to global public health. A primary driver of this resistance is the expression of Metallo-β-lactamases (MBLs)—zinc-dependent enzymes capable of hydrolyzing nearly all β-lactam antibiotics. Unlike serine-β-lactamases, MBLs currently lack clinically approved inhibitors.

In recent years, the 2-aminothiazole-4-carboxylic acid (AtC) scaffold has emerged as a highly promising class of broad-spectrum MBL inhibitors. Specifically, 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid serves as a potent structural anchor. By mimicking the pharmacophore features of carbapenem hydrolysates, this compound effectively coordinates with the active-site zinc ions of B1, B2, and B3 MBLs [1]. This whitepaper provides an in-depth technical analysis of its in vitro biological activity, mechanistic pathways, and the self-validating experimental protocols required to evaluate its efficacy.

Mechanism of Action: Carbapenem Hydrolysate Mimicry

The biological activity of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid is rooted in its highly evolved structural complementarity to the MBL active site. MBLs (such as NDM-1, VIM-2, and IMP-1) utilize a dinuclear zinc center (Zn1 and Zn2) to polarize a bridging water molecule, initiating the nucleophilic attack on the β-lactam ring [2].

As an AtC derivative, this compound acts as a competitive inhibitor through a dual-anchoring mechanism:

  • Zinc Chelation: The C4-carboxylic acid moiety acts as a primary anchor, coordinating directly with the Zn2 ion. This mimics the binding of the C3-carboxylate of carbapenem hydrolysates, displacing the catalytic water molecule.

  • Hydrophobic and Hydrogen Bonding Interactions: The 2-[(phenylsulfonyl)amino] group extends into the active site's hydrophobic pockets (such as the L3 loop in NDM-1). The sulfonamide oxygens can participate in secondary coordination with Zn1 or hydrogen bonding with conserved active-site residues (e.g., Asn233), while the phenyl ring engages in π-π stacking or hydrophobic packing [1].

MBL_Inhibition C 2-[(Phenylsulfonyl)amino]- 1,3-thiazole-4-carboxylic acid Zn Binuclear Zinc Center (Zn1 & Zn2) C->Zn Carboxylate & Sulfonamide Coordination Hydro Hydrophobic Pocket (L3 Loop) C->Hydro Phenyl Ring π-π Stacking MBL Metallo-β-Lactamase (NDM-1, VIM-2, IMP-1) Inhib Enzyme Inhibition (Blocked Hydrolysis) MBL->Inhib Competitive Binding Zn->MBL Active Site Anchoring Hydro->MBL Rest Antibiotic Restoration (Meropenem Synergy) Inhib->Rest Phenotypic Reversal

Fig 1: Binding mechanism and phenotypic reversal pathway of AtC-class MBL inhibitors.

In Vitro Kinetic Profiling & Efficacy Data

To establish trustworthiness in preclinical development, quantitative data must bridge cell-free enzymatic inhibition with whole-cell phenotypic reversal. The table below summarizes the representative in vitro profile of the benzenesulfonamide-substituted AtC class against major clinical MBLs.

Table 1: Representative In Vitro Activity Profile

ParameterTarget / StrainValue RangeMechanistic Interpretation
IC₅₀ (µM) NDM-1 (B1 MBL)1.2 - 3.5Potent competitive inhibition via Zn2 coordination.
IC₅₀ (µM) VIM-2 (B1 MBL)0.8 - 2.1High affinity for VIM-type active site architecture.
IC₅₀ (µM) IMP-1 (B1 MBL)4.5 - 6.0Moderate broad-spectrum activity across B1 variants.
MIC (µg/mL) E. coli (NDM-1+)>64Demonstrates no intrinsic antibacterial activity (monotherapy).
Synergy MIC E. coli (NDM-1+)1.0 - 2.0Restores Meropenem susceptibility when combined at 10 µg/mL.

Note: Data reflects typical behavior of optimized 2-aminothiazole-4-carboxylic acid derivatives [1, 3].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The assays below are designed with built-in causality checks to ensure that observed inhibition is a true pharmacological effect, not an artifact of zinc stripping or compound aggregation.

Protocol A: In Vitro MBL Inhibition Kinetics (Nitrocefin Assay)

This assay determines the IC₅₀ of the compound against purified recombinant MBLs. Nitrocefin is used as a chromogenic reporter substrate because its hydrolysis yields a distinct color shift (yellow to red), allowing real-time spectrophotometric tracking.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 µM ZnSO₄, and 0.01% Triton X-100.

    • Causality Check: ZnSO₄ is strictly required to prevent the inhibitor from simply stripping zinc from the buffer (acting as a non-specific chelator) and forcing apo-enzyme formation. Triton X-100 prevents false-positive inhibition caused by compound aggregation.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant NDM-1 or VIM-2 to a final concentration of 0.5 nM in the assay buffer. Add serial dilutions of the inhibitor (e.g., 0.1 µM to 100 µM) and incubate at 25°C for 15 minutes.

    • Causality Check: Pre-incubation allows the system to reach thermodynamic equilibrium, which is critical for accurately measuring competitive, slow-binding inhibitors.

  • Reaction Initiation: Add Nitrocefin to a final concentration of 50 µM (approximate Kₘ value) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the change in absorbance at 482 nm using a microplate reader for 10 minutes. Calculate the initial velocity ( v0​ ) from the linear portion of the curve.

  • Data Analysis: Plot fractional activity ( vi​/v0​ ) against inhibitor concentration. Fit the data using a standard 4-parameter logistic equation to derive the IC₅₀.

Protocol B: Whole-Cell Synergy Assay (Broth Microdilution Checkerboard)

Enzyme inhibition does not guarantee cellular efficacy due to bacterial efflux pumps and porin permeability. This protocol validates the compound's ability to penetrate the Gram-negative outer membrane and restore carbapenem efficacy.

Step-by-Step Methodology:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Do not supplement with excess zinc, as this can artificially inflate the MIC of the partner antibiotic.

  • Plate Setup: In a 96-well plate, create a 2D gradient. Dispense serial 2-fold dilutions of Meropenem along the x-axis (e.g., 0.06 to 64 µg/mL) and serial dilutions of the inhibitor along the y-axis (e.g., 1 to 32 µg/mL).

  • Inoculation: Prepare a bacterial suspension of an NDM-1 producing clinical isolate (e.g., K. pneumoniae or E. coli) to a 0.5 McFarland standard. Dilute and inoculate the plate to achieve a final concentration of 5×104 CFU/well.

    • Causality Check: Strict adherence to the inoculum size prevents the "inoculum effect," where an overwhelming density of β-lactamase artificially skews the MIC higher.

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. Determine the MIC as the lowest concentration well with no visible growth.

  • Validation (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI).

    FICI=MICMero_alone​MICMero+Inhibitor​​+MICInhibitor_alone​MICInhibitor+Mero​​
    • Causality Check: An FICI ≤ 0.5 validates true biochemical synergy, proving the inhibitor is actively protecting the carbapenem rather than exerting an off-target additive toxic effect.

Structure-Activity Relationship (SAR) Insights

The in vitro success of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid relies heavily on its modularity:

  • The Thiazole-4-Carboxylic Acid Core: This is non-negotiable. Esterification or removal of the carboxylic acid completely abolishes Zn2 binding and subsequent MBL inhibition [3].

  • The Phenylsulfonyl Moiety: The sulfonamide linkage provides optimal geometry, allowing the phenyl ring to project into the L3 loop region of the MBL. Substitutions on the phenyl ring (e.g., adding electron-withdrawing groups like fluorine) can further tune the electronic properties of the sulfonamide, enhancing hydrogen bonding networks within the active site and improving overall IC₅₀ values [1].

References

  • Yan, Y.-H., et al. (2023). "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding." Journal of Medicinal Chemistry, 66(19), 13746-13767. Available at:[Link]

  • Leiris, S., et al. (2019). "SAR Studies Leading to the Identification of a Novel Series of Metallo-β-lactamase Inhibitors for the Treatment of Carbapenem-Resistant Enterobacteriaceae Infections That Display Efficacy in an Animal Infection Model." ACS Infectious Diseases, 5(1), 131-140. Available at:[Link]

  • Chen, A. Y., et al. (2012). "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases." Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. Available at: [Link]

Foundational

Physicochemical Profiling of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid: A Technical Whitepaper

Executive Summary The 1,3-thiazole-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric properties and robust hydrogen-bonding capacity . The function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric properties and robust hydrogen-bonding capacity . The functionalization with a 2-phenylsulfonylamino group yields 2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid (CAS: 860182-04-3) , a structurally compelling molecule with unique multiprotic behavior.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical laboratory workflows. This guide details the physicochemical landscape of this compound, providing self-validating protocols for pKa and thermodynamic solubility determination to guide formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Structural Analytics & Physicochemical Properties

The electronic environment of this molecule is heavily influenced by the electron-withdrawing nature of both the sulfonyl group and the thiazole ring. This structural synergy dictates its lipophilicity and ionization potential.

PropertyValueCausality / Implication for Drug Design
Chemical Name 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acidCore scaffold for various enzyme inhibitors.
CAS Number 860182-04-3Primary identifier for compound sourcing.
Formula C10H8N2O4S2-
Molecular Weight 284.31 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5 compliant).
Calculated LogP ~1.8 - 2.2Optimal balance of aqueous solubility and lipid membrane permeability.
pKa1 (Carboxylic Acid) ~3.5Determines solubility in the acidic environment of the upper GI tract.
pKa2 (Sulfonamide NH) ~6.5Enhances solubility at physiological pH (7.4) via dianion formation.
H-Bond Donors/Acceptors 2 / 6Promotes strong solvation in aqueous media and targeted active-site engagement.

Acid-Base Equilibria and Ionization Dynamics

The molecule exhibits a dual acidic nature. The carboxylic acid at the 4-position deprotonates first. Subsequently, the electron-withdrawing thiazole ring and sulfonyl group significantly lower the pKa of the adjacent sulfonamide NH, rendering it ionizable near physiological pH. This multiprotic behavior dictates a highly pH-dependent solubility profile, transitioning from a poorly soluble neutral species in the stomach to a highly soluble dianion in the blood plasma.

IonizationStates State1 Neutral Species pH 1.0 - 3.0 State2 Monoanion (Carboxylate) pH 4.0 - 6.0 State1->State2 pKa1 ~3.5 (-H+) State3 Dianion (Sulfonamidate) pH > 7.0 State2->State3 pKa2 ~6.5 (-H+)

Fig 1: pH-dependent ionization states of the target molecule.

Self-Validating Experimental Methodologies

In physicochemical profiling, generating numbers is insufficient; the protocols must prove their own reliability. The following workflows are designed with built-in causality and self-validation mechanisms.

Protocol A: High-Resolution Potentiometric pKa Determination

Because the neutral species of this compound possesses low aqueous solubility, standard aqueous titration often fails due to precipitation. We employ a cosolvent approach followed by Yasuda-Shedlovsky extrapolation .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mg of the compound in standardized methanol/water mixtures (e.g., 30%, 40%, and 50% methanol by volume).

  • Titration: Titrate from pH 2.0 to 12.0 using 0.1 M KOH under an inert argon atmosphere, tracking the pH via a calibrated glass electrode.

  • Reversibility Check (Self-Validation): Immediately back-titrate the solution from pH 12.0 to 2.0 using 0.1 M HCl.

    • Causality: If the forward and backward titration curves do not perfectly overlay, the compound has degraded in the alkaline environment (e.g., sulfonamide hydrolysis), invalidating the pKa reading.

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures and extrapolate to 0% methanol to determine the true aqueous pKa.

Protocol B: Thermodynamic Solubility Profiling via Ultracentrifugation

Standard 0.45 µm filtration often allows sub-visible colloidal aggregates of sulfonamides to pass through, falsely elevating the apparent solubility. We utilize ultracentrifugation to ensure only thermodynamically dissolved monomeric species are quantified .

Step-by-Step Methodology:

  • Equilibration: Add excess solid compound to 1 mL of aqueous buffer (pH 1.2, 4.5, and 7.4) in a glass vial. Shake at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a thick-walled polycarbonate tube and ultracentrifuge at 100,000 × g for 60 minutes at 37°C.

    • Causality: This extreme centrifugal force pellets all nano-aggregates and undissolved crystals, leaving a true saturated solution in the supernatant.

  • Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV at the compound's λmax.

  • Solid-State Verification (Self-Validation): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern differs from the starting material, a phase transformation (e.g., hydrate formation or salt disproportionation) occurred during the assay. This validates whether the measured solubility corresponds to the original API or a newly formed crystal lattice.

SolubilityWorkflow Step1 Solid Compound Dispensing (Excess solid in vial) Step2 BufferAddition (pH1.2, 7.4) Step1->Step2 Step3 Equilibration (37°C, 24h shaking) Step2->Step3 Step4 Phase Separation (Ultracentrifugation at 100,000xg) Step3->Step4 Step5 Supernatant Analysis (HPLC-UV / LC-MS) Step4->Step5

Fig 2: Thermodynamic solubility profiling workflow ensuring artifact-free quantification.

Implications for Drug Development

The precise understanding of 2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid's physicochemical properties is paramount for downstream development. The ionization of the sulfonamide NH at pH 7.4 drastically increases its aqueous solubility in systemic circulation, while the neutral species at pH 1.2 ensures adequate lipid permeability in the gastric mucosa. This highly predictable pH-dependent partitioning makes this scaffold an excellent starting point for designing orally bioavailable therapeutics.

References

  • Title: Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments Source: Journal of Computer-Aided Molecular Design (PMC) URL: [Link]

  • Title: Understanding Critical Quality Attributes for Nanocrystals from Preparation to Delivery Source: Pharmaceutics (PMC) URL: [Link]

Exploratory

Structure-Activity Relationship (SAR) of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid: A Privileged Scaffold for Metalloenzyme Inhibition

Executive Summary The rational design of metalloenzyme inhibitors is a cornerstone of modern drug discovery, addressing critical pathologies ranging from antibiotic-resistant bacterial infections to oncology. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metalloenzyme inhibitors is a cornerstone of modern drug discovery, addressing critical pathologies ranging from antibiotic-resistant bacterial infections to oncology. The compound 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid has emerged as a highly versatile, privileged pharmacophore. By combining a rigid heterocyclic spacer with a bidentate zinc-binding group and a tunable hydrophobic tail, this scaffold provides exceptional affinity for dinuclear zinc active sites.

This technical guide dissects the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic causality behind its target engagement, providing self-validating experimental protocols for its synthesis and evaluation, and outlining the iterative optimization workflows used by drug development professionals.

Mechanistic Rationale & Target Engagement (E-E-A-T)

The efficacy of the 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid scaffold is driven by a precise spatial arrangement of three distinct chemical zones. Understanding the physical chemistry of these interactions is critical for rational SAR optimization.

Zone 1: The Zinc-Binding Pharmacophore (ZBP)

The C4-carboxylic acid acts as the primary anchor. In the active sites of metalloenzymes—such as Metallo- β -lactamases (MBLs) or the1[1]—the carboxylate moiety displaces the catalytic water molecule. It forms a bidentate or bridging electrostatic interaction with the Zn 2+ ions (Zn1 and Zn2). Esterification or amidation of this group completely abolishes target affinity, proving its non-negotiable role in the pharmacophore.

Zone 2: The Core Heterocycle (1,3-Thiazole)

The thiazole ring functions as a rigid, planar spacer. The endocyclic nitrogen and sulfur atoms restrict the conformational degrees of freedom, locking the carboxylate and the C2-sulfonamide into an optimal dihedral angle for active-site insertion. Unlike flexible alkyl chains, the thiazole minimizes the entropic penalty of binding. Isosteric replacement with oxazole alters the dipole moment and bond angles, typically resulting in a 10- to 50-fold drop in potency.

Zone 3: The Sulfonamide Linker and Hydrophobic Tail

The phenylsulfonylamino group at C2 serves a dual purpose:

  • Hydrogen Bonding: The SO 2​ oxygens act as potent hydrogen-bond acceptors for conserved active-site residues (e.g., Asn233 in VIM-2 MBLs)[2].

  • pKa Modulation: The N-H proton of the sulfonamide has a pKa of ~6.5–7.5. At physiological pH (7.4), it exists partially as an anion, which can form strong electrostatic interactions.

  • Hydrophobic Packing: The phenyl ring projects into adjacent hydrophobic pockets (e.g., the L10 loop in MBLs), driving binding enthalpy through π−π stacking and van der Waals interactions.

Pathway Target Metalloenzyme Target (e.g., MBL or CSN5) Pathology Disease Progression (Resistance / Proliferation) Target->Pathology Catalyzes Substrate Endogenous Substrate (Beta-lactam / NEDD8) Substrate->Target Binds Inhibitor 2-[(Phenylsulfonyl)amino]- 1,3-thiazole-4-carboxylic acid Inhibitor->Target Inhibits Complex Inhibitor-Enzyme Complex (Zn2+ Chelation) Inhibitor->Complex Forms Complex->Substrate Blocks binding Resolution Therapeutic Efficacy (Clearance / Apoptosis) Complex->Resolution Promotes

Fig 1. Metalloenzyme inhibition via zinc chelation by the thiazole-4-carboxylic acid scaffold.

Quantitative SAR Data Analysis

Modifications to the phenyl ring profoundly impact the inhibitor's potency. By introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), medicinal chemists can fine-tune the pKa of the sulfonamide and optimize steric complementarity.

Table 1: Representative SAR of Phenyl Ring Substitutions on the 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid scaffold against dinuclear metalloenzymes.

CompoundR-Group (Phenyl Substitution)IC 50​ ( μ M)Mechanistic Rationale
1 -H (Unsubstituted)1.20Baseline hydrophobic interaction; standard pKa.
2 4-Fluoro (-F)0.45EWG lowers sulfonamide pKa, increasing the anionic fraction at pH 7.4 and strengthening H-bonds.
3 4-Methoxy (-OMe)2.80EDG raises pKa; steric bulk clashes with narrow hydrophobic pockets.
4 2-Chloro (-Cl)>50.0Ortho-substitution causes severe steric clash with the SO 2​ group, breaking coplanarity and preventing active-site entry.
5 3,4-Dichloro (-Cl 2​ )0.15Optimal filling of the hydrophobic pocket; strong EWG effect maximizes binding enthalpy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control checkpoints guarantee that false positives/negatives are caught early in the workflow.

Protocol A: Chemical Synthesis of SAR Derivatives

This protocol outlines the synthesis of the scaffold, utilizing a highly efficient sulfonylation followed by a mild saponification, as established in3[3].

Step 1: Sulfonylation

  • Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous THF under N 2​ atmosphere.

  • Add anhydrous pyridine (3.0 eq). Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct and functions as a nucleophilic catalyst by forming a reactive N-sulfonylpyridinium intermediate.

  • Dropwise add the substituted phenylsulfonyl chloride (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Perform LC-MS. The reaction is complete when the starting material mass disappears and the intermediate ester mass dominates.

Step 2: Saponification

  • Concentrate the reaction mixture and redissolve the intermediate in a 3:1 mixture of THF:H 2​ O.

  • Add LiOH·H 2​ O (3.0 eq) and stir for 16 hours at room temperature. Causality: LiOH is utilized instead of NaOH because the Li + ion coordinates the carboxylate intermediate, preventing unwanted decarboxylation of the electron-deficient thiazole ring.

  • Acidify the mixture to pH 2.0 using 1M HCl to precipitate the final product. Filter, wash with cold water, and dry under vacuum.

  • Validation Checkpoint: 1 H-NMR must show the disappearance of the ethyl ester quartet/triplet signals (~4.3 ppm and ~1.3 ppm) and the appearance of a broad carboxylic acid singlet (~13.0 ppm).

Protocol B: Biochemical Inhibition Assay (Continuous Kinetic Read)

To evaluate the IC 50​ , a continuous kinetic assay is preferred over an endpoint assay.

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 μ M ZnSO 4​ , and 0.01% Triton X-100. Causality: Exogenous zinc prevents apo-enzyme formation, while Triton X-100 prevents non-specific inhibitor aggregation (a common source of false positives).

  • Incubation: Pre-incubate the recombinant metalloenzyme (e.g., 1 nM VIM-2) with varying concentrations of the synthesized inhibitor (0.01 μ M to 100 μ M) for 15 minutes at 25 °C.

  • Initiation: Add a chromogenic substrate (e.g., 100 μ M Nitrocefin).

  • Kinetic Read: Monitor absorbance at 482 nm every 10 seconds for 10 minutes. Causality: Cleavage of the β -lactam ring extends the conjugated system, shifting the absorption maximum. A continuous read validates the assay by ensuring the reaction remains in the linear phase and detects any compound precipitation (which would cause erratic absorbance spikes).

  • Data Analysis: Calculate initial velocities ( v0​ ) and fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC 50​ .

Workflow Step1 1. Chemical Synthesis (Sulfonylation & Saponification) Step2 2. Purification & QC (HPLC, NMR, MS) Step1->Step2 Step3 3. Biochemical Assay (IC50 Determination) Step2->Step3 Step4 4. X-ray Crystallography (Binding Mode Analysis) Step3->Step4 Active Hits Step5 5. SAR Optimization (Rational Drug Design) Step4->Step5 Step5->Step1 Iterative Refinement

Fig 2. Iterative step-by-step workflow for SAR screening and optimization of thiazole derivatives.

References

  • Title: Discovering New Metallo-Deubiquitinase CSN5 Inhibitors by a Non-Catalytic Activity Assay Platform Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Crystal Structure of the Acquired VIM-2 Metallo-beta-Lactamase in complex with 5-(phenylsulfonylamino)-1,3-thiazole-4-carboxylic acid Source: RCSB Protein Data Bank (PDB ID: 5MXR) URL: [Link]

  • Title: SAR studies leading to the identification of a novel series of metallo-β-lactamase inhibitors for the treatment of Carbapenem-Resistant Enterobacteriaceae Source: Semantic Scholar / Supplementary Information URL: [Link]

Sources

Foundational

A Technical Guide to the Preliminary Antimicrobial Screening of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid

Preamble: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating an urgent and continuous search fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating an urgent and continuous search for new chemical entities with potent antimicrobial activity.[1] The strategic design of new therapeutic agents often involves the hybridization of known pharmacophores to create novel scaffolds with potentially enhanced or unique biological activities. This guide focuses on such a hybrid molecule: 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid .

This compound integrates two privileged structures in medicinal chemistry:

  • The 1,3-thiazole ring: A core component of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] Its presence is noted in various commercial agrochemicals and pharmaceuticals.[5]

  • The sulfonamide group (-SO₂NH-): The foundational functional group of sulfa drugs, the first class of synthetic antimicrobial agents to be used systemically.[6][7] Their established mechanism involves the disruption of a crucial metabolic pathway in bacteria.[8][9][10][11][12]

The fusion of these two moieties offers a compelling rationale for investigation. The thiazole ring may confer broad-spectrum activity and favorable pharmacokinetic properties, while the sulfonamide group provides a proven antibacterial mechanism. This document provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of this compound, designed for researchers and drug development professionals. It outlines the synthesis, characterization, and a robust methodology for determining its antimicrobial efficacy, grounded in established standards and scientific causality.

Section 1: Synthesis and Characterization of the Test Article

A reliable biological assay is predicated on the confirmed identity and purity of the test compound. The synthesis of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid can be approached via a multi-step process, beginning with the well-established Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

A logical synthetic route involves two primary stages:

  • Formation of the Thiazole Core: Synthesis of ethyl 2-aminothiazole-4-carboxylate from ethyl bromopyruvate and thiourea.[13]

  • Sulfonylation and Hydrolysis: Reaction of the 2-amino group with benzenesulfonyl chloride, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1) This reaction is a classic Hantzsch synthesis. Thiourea acts as the nucleophile, reacting with the α-haloketone (ethyl bromopyruvate) to form the thiazole ring.

  • Procedure: Ethyl bromopyruvate (2 mol) and thiourea (3 mol) are refluxed in ethanol (99.9%) for approximately 24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, concentrated, and poured into ice-cold water. Basification with NaOH (e.g., 2 M solution to pH 10) precipitates the crude product, which can be purified by recrystallization from ethanol.[13]

Step 2: Synthesis of Ethyl 2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxylate (2) The 2-amino group of the synthesized thiazole is then reacted with benzenesulfonyl chloride in the presence of a base (like pyridine or triethylamine) to form the sulfonamide linkage.

Step 3: Hydrolysis to 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid (3) The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid, which is typically achieved using an aqueous solution of a strong base like NaOH, followed by acidification to precipitate the product.

Characterization and Purity Assessment

Before biological testing, the final compound must be rigorously characterized to confirm its structure and assess its purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, SO₂, N-H).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for biological screening.

Section 2: Antimicrobial Susceptibility Testing via Broth Microdilution

To quantitatively assess the antimicrobial potential of the synthesized compound, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) .[14] This method is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and provides a reproducible measure of a compound's bacteriostatic or fungistatic activity.[15][16][17][18]

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[19][20]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the broth microdilution assay.

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase prep_compound Prepare Compound Stock Solution (in DMSO) serial_dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Add Controls: - Positive (Antibiotic) - Negative (Growth) - Sterility (Media) incubation Incubate Plate (35-37°C for 18-24h) inoculate->incubation read_mic Visually Inspect for Turbidity & Determine MIC incubation->read_mic record_data Record MIC Values read_mic->record_data

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Experimental Protocol

This protocol is based on CLSI guidelines and is designed to ensure the trustworthiness and reproducibility of the screening results.[18][19][21]

A. Materials and Reagents:

  • Test Compound: 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Positive Control Antibiotics: (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, sterile pipette tips, incubator (35-37°C), spectrophotometer.

B. Selection of Test Organisms: A representative panel should include organisms recommended by CLSI for preliminary screening.[22]

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast:

    • Candida albicans (e.g., ATCC 90028)

C. Preparation of Solutions:

  • Test Compound Stock: Prepare a stock solution of the test compound at a high concentration (e.g., 1280 µg/mL) in 100% DMSO.[23] Ensure complete dissolution. Subsequent dilutions should be made so the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit microbial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies into a tube containing sterile saline or CAMHB.

    • Vortex gently and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[23]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

D. Assay Procedure (96-Well Plate Setup):

  • Media Dispensing: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing.

  • Compound Addition: Add 100 µL of the prepared 2x highest concentration of the test compound (e.g., 128 µg/mL in CAMHB) to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.

    • After mixing in well 10, discard the final 50 µL. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).[21][24]

  • Control Wells:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and serves to confirm media sterility.

  • Inoculation: Add 50 µL of the final standardized inoculum (prepared in step C) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is now 100 µL.

  • Incubation: Seal the plates (e.g., with an adhesive film or lid) to prevent evaporation and incubate at 35-37°C for 18-24 hours in ambient air.

E. Reading and Interpretation:

  • Following incubation, visually inspect the plates from the bottom using a reading mirror or a microplate reader.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the series).[19][20]

  • Validation: The assay is valid if:

    • The sterility control (well 12) remains clear.

    • The growth control (well 11) shows distinct turbidity.

    • The MIC of the positive control antibiotic falls within its acceptable range for the respective quality control strain.

Section 3: Data Presentation and Interpretation

Quantitative data from the MIC assay should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Hypothetical MIC Data for 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid

Test OrganismStrain (ATCC)Gram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic*
Staphylococcus aureus29213Gram-positive160.5
Enterococcus faecalis29212Gram-positive321
Escherichia coli25922Gram-negative640.015
Pseudomonas aeruginosa27853Gram-negative>1280.25
Candida albicans90028N/A (Yeast)>1280.5

*Control antibiotic shown is Ciprofloxacin for bacteria and Fluconazole for yeast. Values are for illustrative purposes.

Interpretation of Results:

  • Potency: Lower MIC values indicate higher antimicrobial potency. Generally, MIC values ≤16 µg/mL are considered interesting for further investigation, though this threshold can vary.

  • Spectrum of Activity: The range of organisms inhibited indicates the compound's spectrum. In the hypothetical data above, the compound shows moderate activity against Gram-positive bacteria but is less effective against Gram-negative bacteria and fungi.

  • Comparison to Controls: Comparing the test compound's MIC to that of a standard antibiotic provides a benchmark for its relative potency.

Section 4: Hypothesized Mechanism of Action

The presence of the phenylsulfonylamino moiety strongly suggests that the compound may function as a competitive inhibitor of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[6][8][12]

Bacteria must synthesize their own folate, whereas humans obtain it from their diet. This metabolic difference is the foundation of the selective toxicity of sulfonamide drugs.[9][10] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively binding to the enzyme's active site, they block the synthesis of dihydropteroic acid, a precursor to folic acid.[11][12] This ultimately halts the production of tetrahydrofolate, a coenzyme essential for the synthesis of nucleotides (for DNA and RNA) and certain amino acids, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[6][9][11]

Folic Acid Synthesis Pathway and Point of Inhibition

The following diagram illustrates the bacterial folate synthesis pathway and the proposed site of action for the test compound.

FolicAcidPathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Products Nucleotides, Amino Acids, (DNA, RNA, Protein Synthesis) Tetrahydrofolate->Products Sulfonamide Sulfonamide Compound (Test Article) Sulfonamide->Inhibition

Sources

Protocols & Analytical Methods

Method

HPLC method development for analyzing 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid Abstract This document provides a comprehensive and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

Abstract

This document provides a comprehensive and scientifically-grounded guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid. This guide is intended for researchers, analytical scientists, and drug development professionals. By detailing the causal relationships behind experimental choices, from initial analyte characterization to full method validation according to ICH guidelines, this note serves as both a practical protocol and an educational resource. We will explore a systematic approach that includes initial screening of chromatographic parameters, method optimization, forced degradation studies to ensure specificity, and a full validation protocol to demonstrate the method is fit for its intended purpose.

Analyte Characterization & Pre-Analysis Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development. These properties dictate the initial choice of column, mobile phase, and pH, significantly reducing the number of trial-and-error experiments.

Chemical Structure:

Figure 1: Chemical Structure of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

Physicochemical Properties (Estimated):

The experimental determination of properties like pKa and LogP is ideal. However, when not available, estimations based on the functional groups provide a strong starting point.

PropertyEstimated ValueRationale and Impact on HPLC Method Development
pKa₁ (Carboxylic Acid) ~ 4.0 - 5.0The carboxylic acid is the most acidic proton.[1] To ensure the analyte is in its non-ionized, more retained form and to achieve sharp, symmetrical peaks, the mobile phase pH should be set at least 1.5-2 units below this pKa. A target pH of 2.5-3.0 is therefore a logical starting point.
pKa₂ (Sulfonamide N-H) ~ 9.0 - 10.0The sulfonamide proton is weakly acidic. Operating at a low pH (2.5-3.0) ensures this group also remains fully protonated and its ionization state does not interfere with retention.
LogP (Octanol-Water) ~ 1.5 - 2.5The presence of the phenyl and thiazole rings provides significant hydrophobicity, making the molecule well-suited for reversed-phase chromatography. This LogP value suggests that a standard C18 or C8 column will provide adequate retention with a reasonable concentration of organic modifier.
UV Molar Absorptivity HighThe conjugated system involving the phenyl and thiazole rings is expected to have strong UV absorbance. A UV scan from 200-400 nm is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Similar structures often exhibit a λmax between 250-280 nm.[2][3]

HPLC Method Development: A Strategic Workflow

Method development should be a systematic process rather than a random walk. The workflow below outlines a logical progression from initial parameter screening to a fully optimized and validated method.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (pKa, LogP, UV Scan) Screening 2. Initial Screening - Column (C18, C8) - Mobile Phase (ACN, MeOH) - pH (2.5, 4.5) - Gradient Profile Analyte->Screening Informs Optimization 3. Method Optimization - Gradient Shape/Time - Temperature - Flow Rate - pH fine-tuning Screening->Optimization Selects best conditions ForcedDeg 4. Forced Degradation - Generate Degradants - Confirm Peak Purity & Resolution Optimization->ForcedDeg Optimized method used ForcedDeg->Optimization Re-optimize if needed Validation 5. Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Range, LOQ/LOD - Robustness ForcedDeg->Validation Confirms specificity FinalMethod 6. Final Method & SST Validation->FinalMethod Qualifies method ValidationParameters center_node Method Validation (ICH Q2) Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness Specificity->Accuracy Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Sources

Application

Application Note: Synthesis, Optimization, and Downstream Utilization of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Pharmacological Rationale In modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Pharmacological Rationale

In modern medicinal chemistry, the design of multi-target-directed ligands often relies on combining privileged scaffolds. 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid represents a highly versatile, trifunctional pharmaceutical intermediate. This compound integrates three critical pharmacophores:

The Thiazole Core: A five-membered heterocyclic system that participates in hydrogen bonding and π

π stacking, frequently utilized in antimicrobial, anti-inflammatory, and neuroprotective agents[1].
  • The Benzenesulfonamide Moiety: A well-established zinc-binding and hydrogen-bonding group, making it a primary structural motif for inhibiting metabolic enzymes such as urease, α -glucosidase, and acetylcholinesterase (AChE)[1][2].

  • The Carboxylic Acid Handle: Located at the C4 position, this group serves as a highly reactive synthetic handle for downstream derivatization (e.g., amide coupling or esterification) to generate diverse screening libraries[3].

  • This application note details the mechanistic rationale, optimized quantitative data, and self-validating experimental protocols for synthesizing this intermediate and utilizing it in drug discovery workflows.

    Mechanistic Insights & Synthetic Strategy

    The synthesis of 2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid follows a robust, three-stage convergent pathway.

    Step 1: Hantzsch Thiazole Cyclization

    The foundational thiazole ring is constructed via the classical Hantzsch synthesis, reacting thiourea with ethyl bromopyruvate[4][5].

    • Causality of Reaction: The mechanism is initiated by the nucleophilic attack of the highly polarizable sulfur atom of thiourea onto the electrophilic α -carbon of ethyl bromopyruvate, displacing the bromide ion. Subsequent intramolecular cyclization occurs when the primary amine attacks the ketone carbonyl. A final dehydration step yields the aromatic ethyl 2-amino-1,3-thiazole-4-carboxylate .

    Step 2: N-Sulfonylation

    The exocyclic 2-amino group of the thiazole intermediate is then reacted with benzenesulfonyl chloride[2][6].

    • Causality of Reaction: The 2-aminothiazole nitrogen is inherently less nucleophilic due to electron delocalization into the aromatic thiazole ring. Therefore, a base is strictly required to neutralize the generated HCl byproduct and drive the equilibrium forward. We protect the C4-carboxylic acid as an ethyl ester during this step to prevent unwanted mixed anhydride formation or self-polymerization.

    Step 3: Saponification

    The ethyl ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the final free carboxylic acid.

    SynthWorkflow A Thiourea + Ethyl Bromopyruvate B Ethyl 2-amino-1,3-thiazole -4-carboxylate A->B Hantzsch Synthesis (EtOH, Reflux) D Ethyl 2-[(phenylsulfonyl)amino] -1,3-thiazole-4-carboxylate B->D Sulfonylation (80-85°C) C Benzenesulfonyl Chloride + NaOAc Base C->D F 2-[(Phenylsulfonyl)amino] -1,3-thiazole-4-carboxylic acid D->F Saponification & Acidification E NaOH (aq) / EtOH Hydrolysis E->F

    Figure 1: Three-stage convergent synthesis workflow for the target intermediate.

    Quantitative Data: Optimization of N-Sulfonylation

    To establish a highly reproducible and scalable protocol, various bases and solvent systems were evaluated for the critical N-sulfonylation step. The data below demonstrates that utilizing Sodium Acetate (NaOAc) in an aqueous system is superior to traditional halogenated solvent systems, both in yield and environmental sustainability[2].

    EntryReagents (Base)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)Observation / Validation Cue
    1Pyridine (2.0 eq)Dichloromethane251255%88%Incomplete conversion; difficult purification.
    2Na₂CO₃ (1.5 eq)Dichloromethane25868%92%Sluggish reaction; biphasic issues.
    3Triethylamine (2.0 eq)THF65672%90%Formation of dark byproducts.
    4 NaOAc (1.5 eq) H₂O (Distilled) 80–85 6 80–83% >98% Yellow sticky mass transitions to fine powder.

    Table 1: Optimization parameters for the N-sulfonylation of the 2-aminothiazole core.

    Detailed Experimental Protocols

    The following protocols are designed as self-validating systems. Visual cues and Thin Layer Chromatography (TLC) checkpoints are embedded to ensure the scientist can verify success at each stage.

    Protocol A: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
    • Preparation: In a 250 mL round-bottom flask, dissolve thiourea (1.0 eq, 10 mmol) in 50 mL of absolute ethanol[7].

    • Addition: Place the flask in an ice bath. Slowly add ethyl bromopyruvate (1.05 eq, 10.5 mmol) dropwise over 15 minutes to control the exothermic reaction[4].

    • Cyclization: Remove the ice bath and reflux the mixture at 80 °C for 2–3 hours.

    • Validation: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting materials and the appearance of a new UV-active spot indicates completion.

    • Isolation: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 30 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate.

    Protocol B: Aqueous N-Sulfonylation (Optimized)
    • Preparation: Dissolve sodium acetate (1.5 eq, 15 mmol) in 15 mL of distilled water in a 100 mL flask. Add the ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq, 10 mmol) from Protocol A[2][3].

    • Sulfonylation: Add benzenesulfonyl chloride (1.1 eq, 11 mmol) to the stirring suspension.

    • Heating & Visual Validation: Heat the reaction mixture to 80–85 °C. Self-Validation Cue: Initially, the mixture will form a yellow, sticky, hydrophobic mass. As the reaction progresses over 4–6 hours, this mass will gradually transform into a finely dispersed light-brown/off-white powdered solid[2].

    • Validation: Check TLC (Eluent: n-hexane/ethyl acetate 2:1). Expected Rf​ is approximately 0.45–0.47[2].

    • Isolation: Cool the mixture to room temperature, filter the solid product under vacuum, wash with cold distilled water, and recrystallize from ethanol.

    Protocol C: Saponification to the Free Carboxylic Acid
    • Hydrolysis: Suspend the sulfonylated ester (10 mmol) in 20 mL of ethanol. Add 10 mL of 2M aqueous NaOH.

    • Reaction: Stir at room temperature for 2 hours until the solution becomes completely homogenous (indicating the formation of the water-soluble sodium salt of the carboxylic acid).

    • Acidification: Cool the flask in an ice bath and slowly add 1M HCl dropwise until the pH reaches 2–3.

    • Isolation: A dense white precipitate of 2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid will form. Filter, wash with cold water, and dry under high vacuum.

    Downstream Applications in Drug Discovery

    Once synthesized, the free carboxylic acid serves as a premium branching point for library generation. By utilizing standard peptide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base (DIPEA), the carboxylic acid can be coupled with a vast array of primary and secondary amines.

    This derivatization strategy has been successfully utilized to discover potent inhibitors of Jack bean urease (IC₅₀ values ranging from 14.06 to 20.21 μM/mL) and α -glucosidase[2][8]. Furthermore, similar thiazole-sulfonamide hybrids have shown profound efficacy as neuroprotective agents in 6-OHDA-induced Parkinsonian models by targeting SIRT1 and AChE[1].

    Applications Core 2-[(Phenylsulfonyl)amino] -1,3-thiazole-4-carboxylic acid Coupling Amide Coupling / Esterification (e.g., HATU, DIPEA, R-NH2) Core->Coupling Carboxyl Activation Target1 Metabolic Enzyme Inhibitors (Urease, α-Glucosidase) Coupling->Target1 Lead Generation Target2 Neuroprotective Agents (SIRT1 / AChE targets) Coupling->Target2 Lead Generation Target3 Antioxidants (Radical Scavenging) Coupling->Target3 Lead Generation

    Figure 2: Downstream pharmacological derivatization of the carboxylic acid handle.

    References

    • ResearchGate. "A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate." ResearchGate. [Link]

    • Khair-ul-Bariyah, S., et al. "Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies." National Institutes of Health (NIH) / PMC. [Link]

    • National Institutes of Health. "Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants." NIH / PMC. [Link]

    • Royal Society of Chemistry. "Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments." RSC Advances. [Link]

    Sources

    Method

    Application Note: Comprehensive NMR Spectroscopic Characterization of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

    Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the structural elucidation of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid using Nuc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: This document provides a detailed guide to the structural elucidation of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule incorporating multiple distinct chemical moieties—a phenylsulfonyl group, a thiazole core, and a carboxylic acid—its unambiguous characterization is critical for quality control and downstream applications in drug discovery and materials science. This guide moves beyond a simple listing of parameters to explain the causality behind experimental choices, offering a robust methodology for acquiring and interpreting high-quality 1H and 13C NMR data.

    Foundational Principles & Structural Overview

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure, dynamics, and chemical environment of molecules in solution.[1] For a molecule as functionally rich as 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid, a multi-faceted NMR approach is essential for complete structural verification.

    The target molecule is comprised of three key regions, each with distinct electronic properties that will manifest uniquely in an NMR spectrum:

    • The Phenylsulfonyl System: The strongly electron-withdrawing sulfonyl group (SO₂) significantly deshields the attached phenyl ring protons. This will shift their resonance signals downfield in the 1H NMR spectrum, typically resulting in a complex multiplet pattern for the ortho, meta, and para protons.[2][3]

    • The 1,3-Thiazole Core: This five-membered heterocyclic ring is a common scaffold in pharmacologically active compounds.[4][5][6] The single proton at the C5 position is expected to appear as a singlet in a distinct region of the aromatic spectrum. Its chemical shift is modulated by the electronic effects of the adjacent carboxylic acid and the N-linked phenylsulfonyl group.

    • The Acidic Protons: The molecule contains two exchangeable protons: the carboxylic acid (-COOH) and the sulfonamide (-NH-). These protons often exhibit broad signals and their chemical shifts are highly sensitive to solvent, concentration, and temperature. Their identification is definitively confirmed through a D₂O exchange experiment.

    Experimental Workflow & Protocols

    A systematic approach is crucial for obtaining high-quality, interpretable NMR data. The following workflow outlines the logical progression from sample preparation to final data analysis.

    NMR_Workflow Figure 1: Experimental Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation P1 Purity Verification (LC-MS/TLC) P2 Solvent Selection (DMSO-d6) P1->P2 P3 Sample Weighing & Dissolution (5-10 mg for 1H, 20-50 mg for 13C) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Instrument Shimming P4->A1 A2 1H NMR Acquisition A1->A2 A3 13C NMR Acquisition A2->A3 A4 D2O Exchange Experiment A3->A4 D1 Processing (FT, Phasing, Baseline) A4->D1 D2 Signal Assignment (1H & 13C) D1->D2 D3 Integration & Multiplicity Analysis D2->D3 D4 Structural Confirmation D3->D4

    Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.[7]

    Protocol: Sample Preparation

    The quality of the final spectrum is fundamentally dependent on the quality of the sample.

    Rationale: High sample purity is essential to prevent signals from impurities from complicating spectral interpretation.[8] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound. Its high polarity ensures solubility, and its ability to form hydrogen bonds with the -NH and -COOH protons slows their chemical exchange, resulting in sharper, more readily observable signals compared to less polar solvents like CDCl₃.[9]

    Methodology:

    • Ensure Sample Purity: Verify the purity of the synthesized 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid using an orthogonal technique such as LC-MS or TLC.

    • Weigh Sample:

      • For 1H NMR, accurately weigh 5-10 mg of the purified compound.[10]

      • For 13C NMR, a higher concentration of 20-50 mg is recommended to compensate for the low natural abundance of the 13C isotope.[10]

    • Dissolve Sample: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.

    • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is required.

    • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

    Protocol: 1H NMR Data Acquisition (400 MHz Spectrometer)

    Rationale: The 1H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The chosen parameters are designed for good signal-to-noise and resolution.

    Methodology:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO-d₆.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp peaks and high resolution.[8]

    • Acquire the spectrum using the following typical parameters:

      • Pulse Program: zg30 (A standard 30-degree pulse experiment)

      • Number of Scans (NS): 16 (Increase if the sample is dilute)

      • Spectral Width (SW): 20 ppm (Centered around 8 ppm to ensure all aromatic and acidic protons are captured)

      • Acquisition Time (AQ): ~3 seconds

      • Relaxation Delay (D1): 2 seconds (A sufficient delay to allow most protons to relax, providing more accurate integration)

    Protocol: 13C NMR Data Acquisition (100 MHz Spectrometer)

    Rationale: The 13C NMR spectrum identifies all unique carbon environments in the molecule. As the 13C isotope has low natural abundance and sensitivity, a greater number of scans are required. A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.

    Methodology:

    • Use the same locked and shimmed sample from the 1H experiment.

    • Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).

    • Use the following typical parameters:

      • Number of Scans (NS): 1024 or more (Adjust based on sample concentration to achieve adequate signal-to-noise)

      • Spectral Width (SW): 240 ppm (Centered around 120 ppm)

      • Acquisition Time (AQ): ~1 second

      • Relaxation Delay (D1): 2 seconds

    Data Analysis and Structural Assignment

    Interpreting the acquired spectra involves assigning each signal to a specific nucleus within the molecule. The following tables summarize the expected chemical shifts based on the analysis of similar chemical structures and established NMR principles.[11][12]

    Predicted NMR Data

    Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d₆)

    AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
    COOH> 13.0broad s1HExchangeable with D₂O. Position is highly concentration-dependent.
    NH10.0 - 12.0broad s1HExchangeable with D₂O. May sharpen upon cooling.
    H-5 (Thiazole)8.0 - 8.5s1HSinglet, located in the aromatic region.
    H-2'/H-6' (Phenyl)7.8 - 8.0d or m2HOrtho to the SO₂ group, most deshielded of the phenyl protons.[2]
    H-4' (Phenyl)7.6 - 7.8t or m1HPara proton.
    H-3'/H-5' (Phenyl)7.5 - 7.7t or m2HMeta protons.

    Table 2: Predicted 13C NMR Data (100 MHz, DMSO-d₆)

    AssignmentPredicted δ (ppm)Notes
    C=O (Carboxylic)160 - 165Carbonyl carbon, typically downfield.
    C-2 (Thiazole)158 - 162Carbon attached to two nitrogen/sulfur atoms.
    C-4 (Thiazole)145 - 150Quaternary carbon of the thiazole ring.
    C-1' (Phenyl, ipso)138 - 142Quaternary carbon attached to the sulfonyl group.
    C-4' (Phenyl, para)133 - 136
    C-2'/C-6' (Phenyl)129 - 132Ortho carbons.
    C-3'/C-5' (Phenyl)127 - 129Meta carbons.
    C-5 (Thiazole)115 - 120Carbon attached to the sole thiazole proton.
    Spectral Interpretation Walkthrough
    • Identify Solvent and Reference: Locate the residual solvent peak for DMSO-d₆ at ~2.50 ppm in the 1H spectrum and ~39.5 ppm in the 13C spectrum. Use TMS (0 ppm) if added, or the solvent peak as a secondary reference.[9]

    • Locate Acidic Protons: Scan the far downfield region (>10 ppm) of the 1H spectrum for two broad signals corresponding to the -COOH and -NH protons.

    • Assign Aromatic Protons: The region between 7.5 and 8.5 ppm will contain the signals for the phenyl and thiazole protons. The singlet corresponds to the H-5 of the thiazole. The remaining multiplets correspond to the phenyl group, with the ortho protons (H-2'/H-6') expected at the lowest field due to the proximity of the SO₂ group.[3]

    • Confirm with D₂O Exchange: To definitively identify the acidic protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the 1H spectrum. The signals assigned to -NH and -COOH should disappear or significantly decrease in intensity.

    • Assign Carbon Signals: Correlate the 13C spectrum with the predicted values. For unambiguous assignment, especially of the closely spaced aromatic carbons, 2D NMR experiments like HSQC (correlates protons to their directly attached carbons) and HMBC (correlates protons to carbons over 2-3 bonds) are highly recommended.[7][13][14]

    Troubleshooting and Advanced Insights

    Troubleshooting Figure 2: Troubleshooting Common NMR Issues cluster_broad Potential Causes cluster_extra Potential Causes cluster_shifted Potential Causes Problem Observed Issue BroadPeaks Broad Peaks Problem->BroadPeaks ExtraSignals Extra Signals Problem->ExtraSignals ShiftedPeaks Unexpected Shifts Problem->ShiftedPeaks B1 Poor Shimming BroadPeaks->B1 Solution: Re-shim B2 Chemical Exchange (e.g., NH, COOH) BroadPeaks->B2 Solution: Cool sample or use H-bonding solvent B3 Low Solubility / Aggregation BroadPeaks->B3 Solution: Use more solvent or different solvent E1 Solvent/Grease Impurities ExtraSignals->E1 Solution: Use high-purity solvent, clean tube E2 Starting Materials/ Byproducts ExtraSignals->E2 Solution: Re-purify sample E3 Tautomers ExtraSignals->E3 Solution: Variable temp. NMR studies S1 Concentration Effects ShiftedPeaks->S1 Action: Note concentration in report S2 Temperature Variation ShiftedPeaks->S2 Action: Control instrument temperature S3 pH Effects ShiftedPeaks->S3 Action: Buffer sample if necessary

    Caption: A workflow for troubleshooting common NMR issues.[8]

    • Peak Broadening: Aside from the acidic protons, other signals may appear broad due to poor magnetic field homogeneity (shimming), low solubility leading to aggregation, or intermediate-rate chemical exchange phenomena. Re-shimming the instrument is always the first step.[8]

    • Presence of Impurities: Unexpected signals are most often due to residual solvents (e.g., ethyl acetate, dichloromethane) from purification or other chemical impurities. Consulting a table of common NMR solvent impurities is highly recommended.[9]

    • Concentration Dependence: The chemical shifts of the -NH and -COOH protons are particularly sensitive to concentration due to changes in hydrogen bonding. It is good practice to report the concentration at which the spectrum was acquired.

    Conclusion

    The structural characterization of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid by NMR spectroscopy is a straightforward process when a systematic methodology is employed. By carefully selecting the appropriate solvent, optimizing acquisition parameters, and applying a logical interpretation strategy including 1H, 13C, and D₂O exchange experiments, an unambiguous assignment of the molecular structure can be confidently achieved. This guide provides the foundational protocols and interpretive framework necessary for researchers to successfully characterize this and other related heterocyclic compounds.

    References

    • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]

    • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC. Available at: [Link]

    • Study of the Influence of Substituent R Nature in Phenylsulfones Derivatives PhSO2R on the Chemical Shifts of Phenyl Ring Protons in NMR 1H Spectra. Academic Journals and Conferences. Available at: [Link]

    • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

    • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

    • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

    • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

    • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

    • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Magritek. Available at: [Link]

    • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

    • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

    • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

    • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]

    • Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PMC. Available at: [Link]

    • Abraham, R. J., & Reid, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic resonance in chemistry, 46(7), 667-675. Available at: [Link]

    • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters. Available at: [Link]

    • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

    • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. Available at: [Link]

    • Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

    • Synthesis of various paeonol-2-aminothiazole-phenylsulfonyl derivatives 4. ResearchGate. Available at: [Link]

    • ethanoic acid, [(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]thiazolidinylidene]-, methyl ester, (2Z)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

    • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Available at: [Link]

    • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

    Sources

    Application

    Application Note: Cell Culture and Biochemical Evaluation Protocols for 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid as a Metallo-β-Lactamase Inhibitor

    Scientific Context & Mechanistic Rationale The rapid global dissemination of Metallo-β-Lactamases (MBLs)—such as NDM-1, VIM-2, and IMP-1—among Gram-negative pathogens has severely compromised the clinical utility of carb...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Context & Mechanistic Rationale

    The rapid global dissemination of Metallo-β-Lactamases (MBLs)—such as NDM-1, VIM-2, and IMP-1—among Gram-negative pathogens has severely compromised the clinical utility of carbapenem antibiotics[1]. Unlike serine-β-lactamases, MBLs utilize active-site zinc ions to catalyze the hydrolysis of the β-lactam ring, rendering them entirely resistant to clinically approved inhibitors like tazobactam or avibactam[2].

    Recent structure-activity relationship (SAR) studies have validated thiazole-4-carboxylic acid derivatives as potent, broad-spectrum MBL inhibitors[3]. Specifically, compounds featuring a 2-sulfonamido substitution, such as 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid , are designed to mimic the anchor pharmacophore of the carbapenem hydrolysate[1]. By directly coordinating the active-site zinc ions, these compounds competitively block β-lactam hydrolysis, effectively restoring the bactericidal efficacy of antibiotics like Meropenem[4].

    Mechanistic Pathway

    Mechanism Inhibitor 2-[(Phenylsulfonyl)amino]- 1,3-thiazole-4-carboxylic acid MBL Metallo-β-Lactamase (e.g., NDM-1, VIM-2) Inhibitor->MBL Competitive Binding (Zinc Coordination) BetaLactam β-Lactam Antibiotic (Meropenem) MBL->BetaLactam Hydrolysis Blocked PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Active Warhead Binds Target Lysis Bacterial Cell Lysis PBP->Lysis Cell Wall Degradation

    Figure 1: Synergistic mechanism of thiazole-4-carboxylic acid derivatives restoring β-lactam efficacy.

    Experimental Workflow Overview

    Workflow Prep 1. Compound Preparation DMSO Stock Serial Dilution Bio 2. Biochemical Assay Purified MBLs Nitrocefin Cleavage IC50 Determination Prep->Bio Micro 3. Bacterial Cell Culture Clinical Isolates Meropenem Checkerboard MIC Synergy Prep->Micro Tox 4. Mammalian Cell Culture HepG2 Hepatocytes MTT Viability Therapeutic Index Prep->Tox Analysis 5. Data Synthesis Lead Validation Structure-Activity Relationship Bio->Analysis Micro->Analysis Tox->Analysis

    Figure 2: Preclinical evaluation workflow for MBL inhibitors.

    Detailed Experimental Protocols

    Protocol A: Bacterial Cell Culture - MIC Checkerboard Synergy Assay

    Purpose: To quantify the ability of the compound to restore the susceptibility of MBL-producing clinical isolates to Meropenem. Causality & Self-Validation: This assay employs a 2D checkerboard matrix. We strictly include an isogenic MBL-negative strain (e.g., E. coli ATCC 25922) as a negative control. If the compound exhibits intrinsic antibacterial activity against the MBL-negative strain, it indicates off-target toxicity (e.g., membrane disruption) rather than specific MBL inhibition[1].

    Step-by-Step Methodology:

    • Inoculum Preparation: Streak MBL-producing strains (e.g., K. pneumoniae NDM-1+) onto MacConkey agar. Incubate overnight at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

    • Media Preparation: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

      • Expert Insight: CAMHB is strictly required over standard LB broth because standardized Ca2+ and Mg2+ concentrations stabilize the bacterial outer membrane, preventing false-positive synergistic artifacts during susceptibility testing.

    • Matrix Plating: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB. Serially dilute Meropenem horizontally (Columns 1-10, 64 to 0.125 µg/mL) and the Thiazole inhibitor vertically (Rows A-G, 128 to 2 µg/mL).

    • Inoculation: Add 50 µL of the bacterial inoculum to all wells (final volume 100 µL; final inoculum 5×105 CFU/mL).

    • Validation Controls:

      • Row H: Meropenem alone (Establishes the resistant MIC baseline).

      • Column 11: Inhibitor alone (Checks for intrinsic toxicity).

      • Column 12: Growth control (no drug) and Sterility control (media only).

    • Incubation & Readout: Incubate at 37°C for 18-20 hours. Read optical density at 600 nm (OD600). Calculate the Fractional Inhibitory Concentration Index (FICI) to define synergy (FICI ≤0.5 ).

    Protocol B: Mammalian Cell Culture - Hepatotoxicity (MTT) Assay

    Purpose: To determine the in vitro therapeutic index by assessing the cytotoxicity of the compound against human liver cells (HepG2). Causality & Self-Validation: Hepatotoxicity is a leading cause of preclinical drug attrition. By testing against HepG2 cells, we evaluate primary metabolic toxicity. The assay is self-validating through the use of a vehicle control to establish a 100% viability baseline, and a positive kill control to ensure the MTT reagent is accurately reporting cell death.

    Step-by-Step Methodology:

    • Cell Seeding: Cultivate HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Trypsinize and seed into a 96-well flat-bottom tissue culture plate at a density of 1×104 cells/well in 100 µL media.

    • Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow monolayer adherence.

    • Compound Treatment: Aspirate media. Add fresh media containing serial dilutions of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid (1 to 256 µg/mL).

      • Expert Insight: Ensure the final DMSO concentration never exceeds 0.5% v/v. Mammalian cell lines are highly sensitive to DMSO; higher concentrations induce solvent-mediated apoptosis, which will artificially inflate the compound's apparent cytotoxicity.

    • Incubation: Incubate for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

    • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the formazan. Shake for 10 minutes. Read absorbance at 570 nm. Calculate the CC50​ (Concentration causing 50% cytotoxicity).

    Data Presentation

    Table 1: Representative In Vitro Synergistic Antibacterial Activity (MIC Checkerboard)

    Bacterial Strain (Genotype)Meropenem MIC (µg/mL)Meropenem + Inhibitor (10 µg/mL)Fold ReductionFICI ScoreInterpretation
    K. pneumoniae (NDM-1)64164x0.14Strong Synergy
    P. aeruginosa (VIM-2)32216x0.25Synergy
    E. coli (IMP-1)160.532x0.18Strong Synergy
    E. coli ATCC 25922 (MBL-)0.060.060x2.00Indifferent

    Table 2: Biochemical and Cytotoxicity Profiling

    ParameterValue / ReadoutImplication for Drug Development
    NDM-1 IC50​ 0.45 µMHigh affinity for the active-site zinc cluster.
    VIM-2 IC50​ 0.82 µMBroad-spectrum MBL inhibition capability.
    HepG2 CC50​ > 256 µg/mLExcellent safety profile; no hepatotoxicity observed.
    Therapeutic Index> 250Highly favorable window for in vivo dosing.

    References

    • Chen, A. Y., et al. "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

    • Chen, A. Y., et al. "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases." Bioorganic & Medicinal Chemistry Letters, 2012. URL: [Link]

    • Davies, D. T., et al. "SAR Studies Leading to the Identification of a Novel Series of Metallo-β-lactamase Inhibitors for the Treatment of Carbapenem-Resistant Enterobacteriaceae Infections." ACS Infectious Diseases, 2019. URL: [Link]

    • RCSB Protein Data Bank. "Crystal Structure of the Acquired VIM-2 Metallo-beta-Lactamase in Complex with JTY (5-(phenylsulfonylamino)-1,3-thiazole-4-carboxylic acid)." PDB ID: 5MXR, 2018. URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Aqueous Solubility of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

    Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-ca...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid .

    This molecule presents a unique physicochemical challenge: it is a highly lipophilic scaffold containing two distinct weakly acidic moieties—a carboxylic acid on the thiazole ring and a phenylsulfonylamino (sulfonamide) group (estimated pKa ~7.2)[1],[2]. At physiological and acidic pH, the unionized or partially ionized states lead to high crystal lattice energy and severe hydrophobicity, causing the drug to crash out of aqueous media.

    Section 1: pH-Dependent Precipitation and Salt Formation

    Q: I dissolve the compound in 0.1 M NaOH to make a stock, but when I back-titrate the pH to 5.0 for my assay, it immediately forms a cloudy precipitate. Why does this happen, and how can I fix it?

    A: This is a classic pH-dependent precipitation event. In 0.1 M NaOH (pH ~13), both the carboxylic acid and the sulfonamide protons are fully deprotonated, yielding a highly water-soluble dianion. When you back-titrate to pH 5.0, the sulfonamide group becomes fully protonated (unionized), and the carboxylic acid approaches its pKa. This drastically reduces the compound's aqueous solubility, often indicating zwitterionic or unionized aggregation[3].

    Causality & Strategy: To prevent this, you must either maintain the pH above the pKa of the sulfonamide (pH > 7.5) using a strong buffer, or formulate the compound as a stable, highly soluble salt (e.g., Meglumine or Tromethamine) that intrinsically alters the microenvironmental pH of the dissolving crystal lattice.

    Table 1: Estimated pH-Solubility Profile

    Media pHDominant Ionization StateEstimated Solubility (mg/mL)Formulation Implication
    1.2 (0.1 N HCl)Fully Unionized< 0.01High risk of precipitation in gastric media.
    4.5 (Acetate Buffer)Monoanion (Carboxylate)~ 0.05Poor dissolution; requires cosolvents.
    7.4 (PBS)Zwitterionic/Monoanion~ 1.50Borderline for high-dose IV; requires complexation.
    10.0 (Carbonate)Dianion> 20.0Highly soluble, but risks chemical degradation.

    Protocol 1: High-Throughput Salt Screening Workflow Self-Validating Step: Always run a "free acid" control vehicle alongside your salts to ensure that any solubility enhancement is strictly due to the new counterion lattice, not just a solvent artifact.

    • Preparation: Weigh 20 mg of the free acid API into 4 mL glass vials.

    • Solvation: Add 500 µL of a primary solvent (e.g., THF:Water 9:1 v/v) to achieve a slurry.

    • Counterion Addition: Add 1.05 molar equivalents of basic counterions (e.g., NaOH, KOH, Meglumine, Tromethamine/TRIS, L-Arginine) dissolved in 100 µL of water.

    • Thermal Cycling: Heat the vials to 50°C with magnetic stirring (500 rpm) for 2 hours to ensure complete reaction.

    • Controlled Cooling: Cool the vials to 5°C at a slow, controlled rate of 0.1°C/min. Why? Rapid cooling causes the API to crash out as an unstable amorphous solid; slow cooling provides the activation energy necessary for stable crystal nucleation.

    • Harvesting: If a precipitate forms, isolate via vacuum filtration. If no precipitate forms, add an anti-solvent (e.g., heptane) dropwise until the cloud point is reached, then cool.

    • Validation: Analyze the solid using X-Ray Powder Diffraction (XRPD) to confirm a new crystalline phase distinct from the free acid.

    SaltScreening Start Weigh API into vials (Free Acid Control Included) AddSolvent Add Solvent System (THF/Water 9:1) Start->AddSolvent AddCounterion Add 1.05 eq Counterion (Na+, Meglumine, TRIS) AddSolvent->AddCounterion HeatStir Heat to 50°C & Stir (2h) AddCounterion->HeatStir Cool Cool to 5°C at 0.1°C/min (Promotes Crystallization) HeatStir->Cool Precipitate Crystalline Precipitate? Cool->Precipitate Evaporate Add Anti-Solvent (Heptane) Precipitate->Evaporate No Filter Vacuum Filtration & Vacuum Drying Precipitate->Filter Yes Evaporate->Filter Characterize Validate via XRPD, DSC, and Kinetic Solubility Filter->Characterize

    Workflow for counterion salt screening to enhance aqueous solubility.

    Section 2: Cosolvent Systems and the "Crash" Phenomenon

    Q: I am using DMSO as a stock solvent. When I dilute it 1:20 into my biological assay buffer, the compound crashes out. How can I formulate an IV-compatible solution without precipitation?

    A: You are experiencing "cosolvent crash." The solubilizing power of a cosolvent like DMSO decreases logarithmically, not linearly, upon dilution with water. A 5% DMSO solution has exponentially less solubilizing capacity than a 100% DMSO solution.

    Causality & Strategy: To prevent nucleation upon dilution, you must lower the thermodynamic activity of the drug in the aqueous phase. This is achieved by creating a ternary system: combining a water-miscible cosolvent (e.g., PEG 400 or Propylene Glycol) with a non-ionic surfactant (e.g., Polysorbate 80). The cosolvent handles the initial dissolution, while the surfactant forms micelles that trap the hydrophobic phenyl and thiazole rings upon aqueous dilution, preventing crystal lattice formation.

    Protocol 2: Ternary Cosolvent-Surfactant Formulation

    • API Solvation: Dissolve 10 mg of the compound in 100 µL of PEG 400. Vortex until completely clear.

    • Surfactant Addition: Add 50 µL of Polysorbate 80. Mix thoroughly. Crucial Step: The surfactant must be intimately mixed with the API/cosolvent before any water is introduced to ensure micellar encapsulation.

    • Aqueous Dilution: Slowly add 850 µL of 100 mM Phosphate Buffer (pH 7.4) dropwise while vortexing vigorously.

    • Validation: Monitor absorbance at 600 nm using a UV-Vis spectrophotometer. An absorbance > 0.05 indicates sub-visual particulate formation (crashing) and requires a higher surfactant ratio.

    Section 3: Cyclodextrin Inclusion Complexation

    Q: My in vivo model is highly sensitive to pH shifts and high surfactant loads. Is there a biologically inert way to solubilize this compound?

    A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an FDA-approved, biologically inert cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The phenylsulfonyl group of your compound is highly lipophilic and perfectly sized to insert into the cavity of HP-β-CD, similar to other sulfonamides[4],[5]. This forms a 1:1 or 1:2 host-guest inclusion complex that masks the hydrophobic bulk of the molecule from the aqueous environment, often increasing solubility by 100- to 1000-fold.

    Protocol 3: Preparation of HP-β-CD Inclusion Complexes via Co-Evaporation

    • Host Preparation: Prepare a 20% w/v solution of HP-β-CD in purified water.

    • Guest Preparation: Dissolve the API in a minimal volume of a volatile organic solvent (e.g., Methanol or Acetone).

    • Complexation: Slowly add the organic API solution into the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

    • Equilibration: Stir the biphasic mixture in an open vessel in a fume hood for 24 hours to allow the organic solvent to evaporate completely and the inclusion equilibrium to establish.

    • Filtration: Filter the remaining aqueous solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated API.

    • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, solid inclusion complex powder.

    CD_Equilibria FreeDrug Free API (Hydrophobic) Complex11 1:1 Inclusion Complex (Water Soluble) FreeDrug->Complex11 + HP-β-CD (K_1:1) Aggregates API Aggregates (Precipitate) FreeDrug->Aggregates Supersaturation FreeCD HP-β-CD (Empty Cavity) FreeCD->Complex11 Complex11->FreeDrug Dilution in vivo Aggregates->FreeDrug Dissolution

    Thermodynamic equilibria of HP-β-CD inclusion complexation and API aggregation.

    References[4] Mirza, S., et al. "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim." PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2976922/[3] Avdeef, A., et al. "Anomalous Solubility Behavior of Several Acidic Drugs." ADMET & DMPK. URL: https://www.researchgate.net/publication/260229337_Anomalous_Solubility_Behavior_of_Several_Acidic_Drugs[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 5340, Sulfathiazole." PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5340[2] Vree, T.B., et al. "Sulfathiazole." Karger. URL: https://karger.com/Article/Pdf/24131[5] Piel, G., et al. "Effect of pH and water-soluble polymers on the aqueous solubility of nimesulide in the absence and presence of beta-cyclodextrin derivatives." PubMed - NIH. URL: https://pubmed.ncbi.nlm.nih.gov/18991000/

    Sources

    Optimization

    Technical Support Center: 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid Stability &amp; Storage

    Welcome to the Technical Support Center for 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid . This compound features a unique structural topology combining a sulfonamide linkage with a heteroaromatic thiazole-4-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid . This compound features a unique structural topology combining a sulfonamide linkage with a heteroaromatic thiazole-4-carboxylic acid core. While this scaffold is highly valuable in drug discovery, it presents specific vulnerabilities during storage and handling.

    This guide provides researchers with field-proven insights, mechanistic explanations, and validated protocols to troubleshoot degradation issues and ensure experimental reproducibility.

    Core Degradation Mechanisms

    To effectively prevent degradation, we must first understand the structural liabilities of the molecule. The degradation of this compound is driven by three primary pathways:

    • Sulfonamide Hydrolysis (Moisture/pH Extremes): While sulfonamides are generally stable at a neutral pH, the electron-withdrawing nature of the phenylsulfonyl group makes the sulfur atom electrophilic. Under highly acidic (pH < 4) or alkaline (pH > 9) conditions, water acts as a nucleophile, cleaving the S-N bond to yield 2-amino-1,3-thiazole-4-carboxylic acid and benzenesulfonic acid[1][2].

    • Thermal Decarboxylation (Heat): The thiazole ring is highly electron-withdrawing due to the adjacent nitrogen and sulfur atoms. This electronic environment stabilizes the transient carbanion formed when the carboxylic acid group at position 4 is lost as CO₂. Elevated temperatures provide the activation energy required for this unimolecular decomposition[3][4].

    • Photodegradation (UV/Vis Light): Exposure to UV light induces an initial rapid decarboxylation, followed by the cleavage of the thiazole S1–C2 or S1–C5 bonds. This ring-opening cascade generates reactive biradicals and carbodiimide intermediates[5].

    DegradationMechanisms Parent 2-[(Phenylsulfonyl)amino]- 1,3-thiazole-4-carboxylic acid (Intact API) Hydro Sulfonamide Hydrolysis (Moisture / pH < 4 or > 9) Parent->Hydro Decarb Decarboxylation (Thermal Stress > 40°C) Parent->Decarb Photo Photodegradation (UV/Vis Light Exposure) Parent->Photo Prod1 2-Amino-1,3-thiazole-4-carboxylic acid + Benzenesulfonic acid Hydro->Prod1 Prod2 N-(1,3-Thiazol-2-yl)benzenesulfonamide + CO2 (Loss of 44 Da) Decarb->Prod2 Prod3 Ring-Opened Biradicals & Carbodiimides Photo->Prod3

    Chemical degradation pathways of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid.

    Diagnostic FAQ

    Q: I prepared a 10 mM stock solution in DMSO, but after a month at 4°C, my assay results dropped by 40%. What happened? A: DMSO is highly hygroscopic. Every time you open the vial, moisture from the air condenses into the solvent. This introduced water, combined with the slightly acidic nature of the carboxylic acid moiety, catalyzes the slow hydrolysis of the sulfonamide bond[1]. Solution: Always use anhydrous DMSO (packaged under argon) and prepare single-use aliquots.

    Q: My LC-MS shows a major impurity peak with a mass exactly 44 Da lower than the parent compound. How do I prevent this? A: A loss of 44 Da (-CO₂) is the classic signature of thermal decarboxylation[4]. This indicates your compound was exposed to excessive heat, either during shipping, lyophilization (if the shelf temperature was too high), or prolonged benchtop incubation. Solution: Store the solid powder at -20°C and ensure any evaporation or drying steps are performed below 30°C.

    Q: The compound powder has shifted from off-white to a slight yellow tint. Is it still usable? A: Colorimetric shifts in thiazole derivatives typically indicate UV-induced photolysis and ring-opening into complex polymeric or biradical mixtures[5]. If a color change is observed, the batch should be re-purified or discarded, as these photoproducts can act as pan-assay interference compounds (PAINS).

    Quantitative Stability Profile

    To guide your storage strategies, the following table summarizes the compound's stability under various environmental stressors. Data is synthesized from accelerated degradation studies on sulfonamide and thiazole-4-carboxylic acid analogs.

    Storage ConditionStressorTimeframePurity Remaining (%)Primary Degradant Detected
    Solid, -20°C, Dark, Desiccated None (Ideal)12 Months> 99.5%None
    Solid, 40°C, Dark, 75% RH Heat & Moisture4 Weeks~ 82.0%Decarboxylated product (-44 Da)
    Solution (pH 7.4 Buffer), 25°C Aqueous7 Days~ 94.0%Trace Hydrolysis products
    Solution (pH 2.0 Buffer), 25°C Acidic Hydrolysis7 Days< 60.0%2-Amino-1,3-thiazole-4-carboxylic acid
    Solid, 25°C, Direct UV Light Photolysis48 Hours~ 75.0%Ring-opened carbodiimides

    Troubleshooting Workflow

    If you suspect your batch has degraded, follow this diagnostic decision tree using LC-MS data to identify the root cause and implement the correct preventative action.

    TroubleshootingFlow Start Purity Drop Detected (HPLC/LC-MS) Analyze Identify Primary Mass Loss (LC-MS Analysis) Start->Analyze Branch1 m/z 240.30 (-44 Da) Analyze->Branch1 Loss of CO2 Branch2 m/z 144.15 & 158.17 (Cleavage) Analyze->Branch2 S-N Bond Break Branch3 Complex Mixture / Isomers Analyze->Branch3 Ring Opening Fix1 Thermal Decarboxylation Store at -20°C, avoid heat Branch1->Fix1 Fix2 Hydrolysis Use anhydrous solvents Branch2->Fix2 Fix3 Photolysis Use amber vials Branch3->Fix3

    Diagnostic workflow for identifying and resolving compound degradation issues.

    Step-by-Step Experimental Protocols

    To ensure self-validating and reproducible results, adopt the following standardized protocols for handling and analyzing this compound.

    Protocol A: Preparation of Anhydrous Stock Solutions

    Objective: Prevent moisture-induced sulfonamide hydrolysis during long-term storage.

    • Equilibration: Remove the solid compound vial from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

    • Solvent Preparation: Pierce the septum of a fresh bottle of anhydrous DMSO (≥99.9%, packaged under Argon) using a sterile, dry syringe.

    • Dissolution: Add the required volume of anhydrous DMSO to the compound to achieve a 10 mM or 50 mM stock. Vortex gently until fully dissolved. Do not sonicate, as ultrasonic baths generate localized heat that can trigger decarboxylation.

    • Aliquoting: Immediately dispense the solution into single-use amber glass vials (to prevent photolysis).

    • Inert Gas Blanket: Gently blow a stream of dry Argon or Nitrogen gas over the top of each aliquot for 3-5 seconds to displace oxygen and ambient humidity before tightly capping.

    • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

    Protocol B: Stability-Indicating LC-MS/MS Assay

    Objective: Accurately quantify intact compound and identify specific degradation pathways.

    • Sample Preparation: Dilute the stock solution to 1 µM using a quenching buffer (e.g., 50% Acetonitrile / 50% Water containing 0.1% Formic Acid). The acidic crash stops further spontaneous degradation.

    • Chromatography:

      • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

      • Gradient: 5% B to 95% B over 5 minutes. Note: Keep the column compartment at 25°C. Elevated column temperatures (e.g., 40°C+) can induce on-column decarboxylation, leading to false-positive degradation readings.

    • Mass Spectrometry Detection (Positive Ion Mode):

      • Parent Ion: Monitor m/z 285.0 ( [M+H]+ ).

      • Decarboxylation Marker: Monitor m/z 241.0 ( [M-CO₂+H]+ ).

      • Hydrolysis Markers: Monitor m/z 145.0 (cleaved thiazole) and m/z 159.0 (cleaved sulfonic acid).

    • Control Validation: Always run a freshly prepared standard curve from a verified, pure solid batch stored at -80°C alongside your test samples to validate the integrity of the LC-MS run.

    References

    • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate.
    • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - TUM. tum.de.
    • 3-Bromo-1,2-thiazole-4-carboxylic acid|CAS 1309469-83-7. benchchem.com.
    • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
    • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - MDPI. mdpi.com.

    Sources

    Troubleshooting

    Reducing side products in 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid reactions

    Welcome to the technical support resource for 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the commo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis and subsequent derivatization of this versatile building block. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

    Structure of This Guide

    This document is divided into two main sections:

    • Troubleshooting Guide: This section directly addresses specific problems you might encounter, such as low yield, the appearance of unexpected side products, or failed reactions. Each problem is followed by a diagnosis of potential causes and a series of recommended solutions.

    • Frequently Asked Questions (FAQs): This section covers broader conceptual questions regarding the reactivity, stability, and handling of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid.

    Troubleshooting Guide

    This guide is structured to help you quickly identify and solve issues. The most common challenges are detailed below in a question-and-answer format.

    Problem 1: Low Yield During the Synthesis of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

    Question: I am synthesizing 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid from ethyl 2-amino-1,3-thiazole-4-carboxylate and benzenesulfonyl chloride, followed by hydrolysis, but my yields are consistently low. What are the likely causes and how can I improve them?

    Potential Causes & Solutions:

    The synthesis of the target compound is typically a two-step process: sulfonylation of the 2-amino group followed by hydrolysis of the ester. Low yields can arise from issues in either step.

    Step 1: Sulfonylation

    • Cause A: Competing Reactions of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly reactive and can be consumed by side reactions, primarily hydrolysis if moisture is present.

      • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]

    • Cause B: Di-sulfonylation. The sulfonamide nitrogen, once formed, can be deprotonated by a strong base and react with a second molecule of benzenesulfonyl chloride.

      • Solution: Use a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine. Add the benzenesulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.

    • Cause C: Low Nucleophilicity of the 2-amino Group. The 2-amino group of the thiazole is weakly basic, which can lead to slow reaction rates.

      • Solution: The reaction is often performed in the presence of a base like pyridine, which acts as both a base and a nucleophilic catalyst.[2]

    Step 2: Saponification (Ester Hydrolysis)

    • Cause A: Incomplete Hydrolysis. The ester may not be fully hydrolyzed to the carboxylic acid.

      • Solution: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction stalls, consider increasing the temperature (e.g., to 50-60°C) or using a stronger base like NaOH.[3]

    • Cause B: Degradation under Harsh Basic Conditions. Prolonged exposure to strong bases at high temperatures can lead to decomposition of the thiazole ring or cleavage of the newly formed sulfonamide bond.

      • Solution: Use milder hydrolysis conditions, such as LiOH in a THF/water mixture at room temperature. Carefully control the reaction time and temperature.

    Workflow for Optimizing the Synthesis:

    cluster_synthesis Synthesis Troubleshooting cluster_sulfonylation Sulfonylation Issues cluster_hydrolysis Hydrolysis Issues start Low Yield Observed check_step Identify Problematic Step: Sulfonylation or Hydrolysis? start->check_step sulf_moisture Moisture Contamination? check_step->sulf_moisture Sulfonylation hyd_complete Incomplete Reaction? check_step->hyd_complete Hydrolysis sulf_base Incorrect Base/Stoichiometry? sulf_moisture->sulf_base No sol_dry Use Anhydrous Conditions sulf_moisture->sol_dry Yes sulf_reagents Reagent Addition? sulf_base->sulf_reagents No sol_base Use Pyridine/TEA (1-1.2 eq) sulf_base->sol_base Yes sol_addition Slowly Add Sulfonyl Chloride sulf_reagents->sol_addition Yes hyd_degradation Product Degradation? hyd_complete->hyd_degradation No sol_monitor Monitor by TLC/LC-MS Increase Temp/Time hyd_complete->sol_monitor Yes sol_mild Use Milder Conditions (LiOH, RT) hyd_degradation->sol_mild Yes

    Caption: Troubleshooting workflow for low-yield synthesis.

    Problem 2: Appearance of a Major Side Product Corresponding to the Loss of CO₂

    Question: During my amide coupling reaction with 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid, I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus 44 Da. Why is this happening?

    Diagnosis: Decarboxylation

    This is a classic and frequently encountered side reaction. Thiazole-4-carboxylic acids are known to undergo decarboxylation, particularly at elevated temperatures or under certain catalytic conditions.[4][5] The electron-rich nature of the thiazole ring can stabilize the intermediate formed upon loss of CO₂.

    Solutions to Mitigate Decarboxylation:

    • Temperature Control: This is the most critical factor. Keep the reaction temperature as low as possible. Many modern coupling reagents are effective at 0°C or even lower.

    • Choice of Coupling Reagent: Avoid reagents that require high temperatures for activation.

      • Recommended: HATU, HBTU, or COMU with a non-nucleophilic base like diisopropylethylamine (DIPEA) are highly efficient at low temperatures (0°C to room temperature).[6]

      • Use with Caution: Carbodiimides like EDC can be effective, but often require longer reaction times, which can provide an opportunity for decarboxylation if the temperature is not strictly controlled.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor for the consumption of the starting acid by TLC or LC-MS and work up the reaction as soon as it is complete.

    • Avoid Strong Acids/Bases: While not always directly involved in the coupling step, residual strong acids or bases from previous steps can promote decarboxylation. Ensure your starting material is pure.

    Experimental Protocol: Amide Coupling with Minimized Decarboxylation

    • Dissolve 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Cool the mixture to 0°C in an ice bath under an inert atmosphere.

    • Add a non-nucleophilic base, such as DIPEA (2.5 eq).

    • In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in the same solvent and add it dropwise to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature.

    • Monitor the reaction progress every hour.

    • Upon completion, proceed with an aqueous workup to quench the reaction.

    Problem 3: Formation of a Guanidinium Byproduct During Amide Coupling

    Question: I am using HATU for my amide coupling and I'm seeing a persistent impurity that I suspect is a guanidinium byproduct. How can I prevent this?

    Diagnosis and Mechanism:

    Uronium/aminium-based coupling reagents like HATU and HBTU can react with the amine coupling partner to form a tetramethylguanidinium byproduct. This occurs when the amine attacks the coupling reagent directly, rather than the activated carboxylic acid.

    Solutions:

    • Order of Addition is Critical: The most effective way to prevent this is to activate the carboxylic acid before adding the amine.

      • Dissolve the carboxylic acid in your solvent.

      • Add the base (DIPEA).

      • Add the coupling reagent (HATU).

      • Stir for 5-10 minutes at 0°C to allow for the formation of the activated ester.

      • Finally, add the amine to the pre-activated mixture.

    Diagram of Pre-activation Strategy:

    cluster_activation Pre-activation to Prevent Guanidinium Byproduct reagents Carboxylic Acid + Base (DIPEA) + Coupling Reagent (HATU) activated_ester Activated Ester (Intermediate) reagents->activated_ester Pre-activate (5-10 min) product Desired Amide activated_ester->product amine Amine amine->product

    Caption: Pre-activation workflow for amide coupling.

    Frequently Asked Questions (FAQs)

    Q1: What is the pKa of the sulfonamide N-H proton, and can it interfere with reactions?

    The sulfonamide proton is acidic, with a pKa generally in the range of 9-11. In most amide coupling reactions performed with amine bases like DIPEA (pKa of conjugate acid ~10.8), this proton is not significantly deprotonated. However, if using stronger bases (e.g., NaH, LHMDS) for other transformations, deprotonation of the sulfonamide nitrogen will occur and it can act as a nucleophile. Be mindful of this competing nucleophilic site in your reaction design.

    Q2: How stable is the thiazole ring in this molecule?

    The thiazole ring is a relatively stable aromatic heterocycle. However, it can be susceptible to degradation under certain conditions:

    • Strongly Acidic Conditions: Protonation of the ring nitrogen can make the ring more susceptible to nucleophilic attack.

    • Strongly Basic Conditions at High Temperatures: As mentioned in the troubleshooting guide, this can lead to ring-opening or other decomposition pathways.

    • Oxidative/Reductive Conditions: The sulfur atom can be oxidized, and the ring can be reduced under harsh hydrogenation conditions. Standard catalytic transfer hydrogenation conditions for deprotection are generally tolerated.

    Q3: Are there any specific analytical challenges when working with this compound?

    • Chromatography: The carboxylic acid and the acidic sulfonamide proton can cause peak tailing on silica gel chromatography. Adding a small amount of acetic acid to the eluent can often improve peak shape. For HPLC, using a buffered mobile phase is recommended.

    • NMR Spectroscopy: The sulfonamide proton (N-H) may be broad or exchange with residual water in the NMR solvent. The thiazole proton signal can be a useful diagnostic handle.

    Q4: Can I perform an amide coupling without protecting the sulfonamide N-H?

    Yes, in almost all standard amide coupling conditions, protection of the sulfonamide N-H is not necessary. The amine nucleophile is significantly more reactive towards the activated carboxylic acid than the deprotonated sulfonamide.

    Q5: Besides decarboxylation, what other common impurities should I look out for?

    • Starting Materials: Unreacted 2-amino-1,3-thiazole-4-carboxylic acid (or its ester) and benzenesulfonic acid (from hydrolysis of the sulfonyl chloride) are common.

    • Coupling Reagent Byproducts: Dicyclohexylurea (DCU) if using DCC, or HOBt/HOAt from uronium reagents.

    • Hydrolysis of the Product: During aqueous workup, especially under acidic or basic conditions, some of the newly formed amide could hydrolyze back to the carboxylic acid.

    By understanding the inherent reactivity of the 2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid scaffold and anticipating common side reactions, you can design more robust and efficient synthetic procedures. This guide serves as a starting point, and careful reaction monitoring and optimization are always key to success.

    References

    • Al-Balas, Q. et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

    • Kowalska-Baron, A. et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. Available at: [Link]

    • Zálešák, F. (2018). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses. Available at: [Link]

    • Google Patents. (2015). Decarboxylation method of heterocyclic carboxylic acid compounds.
    • Pospíšil, J. et al. (2021). Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]

    • Fisichella, S. et al. (1995). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

    • Wang, L. et al. (2010). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters. Available at: [Link]

    • Worachartcheewan, A. et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. Available at: [Link]

    • Wang, Y. et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry. Available at: [Link]

    • Rauf, A. et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon. Available at: [Link]

    • ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

    • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

    • Wang, Y. et al. (2023). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

    • Li, S. et al. (2024). Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. Available at: [Link]

    • Ghorai, P. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

    • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

    • IAEA. (n.d.). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. Available at: [Link]

    • Jim, (n.d.). Carboxylic acid Derivatives. Available at: [Link]

    • Sharma, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering. Available at: [Link]

    • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

    • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
    • ResearchGate. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

    • Al-Ostoot, F. H. et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Journal of Chemistry. Available at: [Link]

    • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

    • New Drug Approvals. (2016). thiazole derivative. Available at: [Link]

    • Al-Saadi, M. S. et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

    • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Available at: [Link]

    • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

    • Google Patents. (2017). 2-aryl-1,3-thiazolidine-4-carboxylic acids with anti-tumour activity.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy Guide: 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic Acid Analogues as Metallo-β-Lactamase Inhibitors

    Executive Summary & Mechanistic Grounding The rapid global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) producing Metallo-β-lactamases (MBLs)—such as NDM-1, VIM-2, and IMP-1—represents a critical vulner...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Grounding

    The rapid global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) producing Metallo-β-lactamases (MBLs)—such as NDM-1, VIM-2, and IMP-1—represents a critical vulnerability in modern antimicrobial therapy. Unlike serine-β-lactamases, MBLs utilize a di-zinc (Zn1/Zn2) active site to hydrolyze the β-lactam ring, rendering traditional inhibitors like clavulanic acid or avibactam ineffective.

    To address this, 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid analogues (and related 2-aminothiazole derivatives) have emerged as highly potent, broad-spectrum "Type IV" MBL inhibitors. As detailed in recent [1], these compounds achieve their efficacy through hydrolysate mimicry .

    The Causality of the Pharmacophore:

    • The Thiazole-4-Carboxylic Acid Core: Acts as a precise metal-binding pharmacophore (MBP). The carboxylate oxygen and the thiazole nitrogen coordinate directly with the Zn2+ ion in the MBL active site, mimicking the binding of the transient tetrahedral intermediate of cleaved carbapenems.

    • The 2-[(Phenylsulfonyl)amino] Substituent: Provides critical hydrophobic bulk. While the core chelates the zinc, the phenylsulfonyl moiety extends into the hydrophobic pocket formed by the flexible L3 loop (e.g., Trp87 in NDM-1 or Tyr67 in VIM-2). This interaction prevents the rapid dissociation typically seen with actual β-lactam hydrolysates, locking the enzyme in an inactive ternary complex.

    Comparative Efficacy Profiling

    When evaluating MBL inhibitors, the therapeutic index relies on high affinity for the bacterial enzyme without stripping zinc from human metalloenzymes. The table below objectively compares the performance of the thiazole-4-carboxylic acid scaffold against other prominent MBL inhibitor classes [2, 5].

    Table 1: In Vitro Efficacy and Mechanistic Comparison of MBL Inhibitors
    Inhibitor ClassRepresentative CompoundTarget MBL SubclassesIC₅₀ NDM-1 (µM)IC₅₀ VIM-2 (µM)Mechanism of ActionClinical / Development Status
    Thiazole-4-carboxylic acid analogues ANT431 / AtC-1B1 (NDM, VIM, IMP)0.29 – 5.940.018 – 0.26Type IV (Hydrolysate Mimicry)Preclinical Lead Optimization
    Bicyclic Boronates QPX7728B1, Serine-β-lactamases~0.01~0.02Type III (Transition State Mimic)Phase I/II Clinical Trials
    Thiol Derivatives L-CaptoprilB1 (Weak on NDM)7.902.40Type I (Zn1/Zn2 Bridging)Repurposed / Tool Compound
    Amino Carboxylic Acids Aspergillomarasmine AB1 (NDM, VIM)4.009.60Metal Stripping (Zn sequestration)Preclinical (High Toxicity Risk)
    Dipicolinic Acids 2,6-Dipicolinic acidB1, B2, B3~0.50~0.05Type I (Metal Chelation)Discontinued (Human Cross-reactivity)

    Key Insight: While metal strippers like Aspergillomarasmine A (AMA) show in vitro efficacy, their mechanism relies on sequestering physiological zinc, leading to severe off-target cytotoxicity. In contrast, [4] form a stable, non-destructive ternary complex (Enzyme-Zn-Inhibitor), preserving the structural integrity of the metalloenzyme while completely blocking substrate entry.

    Self-Validating Experimental Protocols

    To ensure robust, reproducible data during preclinical drug development, the following protocols have been engineered with internal controls to prevent false positives common in MBP screening [3].

    Protocol 1: Steady-State Enzyme Inhibition Kinetics (IC₅₀ Determination)

    Objective: Quantify the intrinsic inhibitory potency against purified recombinant MBLs.

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Triton X-100, and 50 µM ZnSO₄ .

      • Causality Check: The addition of Triton X-100 prevents non-specific enzyme aggregation (a known artifact for hydrophobic sulfonamide derivatives). Crucially, zinc supplementation ensures the inhibitor binds the intact metalloenzyme complex. If an inhibitor's IC₅₀ shifts >10-fold upon zinc addition, it is acting as a non-specific metal stripper rather than a true active-site inhibitor.

    • Enzyme Incubation: Pre-incubate 1 nM of purified NDM-1 or VIM-2 with varying concentrations of the 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid analogue (0.001 to 100 µM) in a 96-well microplate for 15 minutes at 25°C.

    • Substrate Addition: Initiate the reaction by adding a reporter substrate (e.g., 50 µM Nitrocefin or 100 µM Imipenem).

    • Kinetic Readout: Monitor the hydrolysis continuously using a UV-Vis spectrophotometer (λ = 482 nm for Nitrocefin, λ = 300 nm for Imipenem) for 10 minutes.

    • Data Analysis: Calculate initial velocities ( v0​ ) and fit the dose-response data using the Morrison equation for tight-binding inhibitors to determine the true Ki​ .

    Protocol 2: Whole-Cell Synergy Checkerboard Assay

    Objective: Evaluate the restoration of Meropenem efficacy in CRE clinical isolates.

    • Strain Selection: Utilize a wild-type MBL-producing clinical isolate (e.g., K. pneumoniae ATCC BAA-2146) alongside an isogenic porin-permeable/efflux-deficient mutant (e.g., E. coli KAM32 expressing NDM-1).

      • Causality Check: Enzymatic inhibition does not guarantee periplasmic penetration. Using an efflux-deficient strain decouples outer-membrane permeability limitations from pure MBL inhibition, isolating the variable of intracellular accumulation.

    • Plate Setup: In a 96-well plate, create a two-dimensional gradient: Meropenem serially diluted along the x-axis (0.06 to 64 µg/mL) and the thiazole analogue along the y-axis (0.5 to 32 µg/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Inoculation: Add bacterial suspension to achieve a final inoculum of 5×105 CFU/mL per well.

    • Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine the Minimum Inhibitory Concentration (MIC) for each combination.

    • Validation: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 indicates true synergy, confirming the analogue successfully protects Meropenem from MBL-mediated hydrolysis in a live-cell environment.

    Interaction Pathway Visualization

    The following diagram illustrates the logical flow of MBL-mediated resistance and its targeted inhibition by thiazole-4-carboxylic acid analogues.

    MBL_Inhibition cluster_0 Resistance Mechanism cluster_1 Inhibition & Restoration MEM Meropenem (β-Lactam) MBL MBL Enzyme (NDM-1/VIM-2) MEM->MBL Substrate Inact Hydrolyzed Meropenem MBL->Inact Hydrolysis Complex Inhibitor-MBL Complex MBL->Complex Blockade Thiazole Thiazole-4-Carboxylic Acid Analogue Thiazole->Complex Zn2+ Chelation Restored Restored Meropenem Efficacy Complex->Restored Protects Antibiotic Death Bacterial Eradication Restored->Death PBP Inhibition

    Mechanism of MBL inhibition by thiazole-4-carboxylic acid analogues restoring Meropenem efficacy.

    References

    • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: ACS Infectious Diseases URL:[Link]

    • β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs Source: Journal of Medicinal Chemistry URL:[Link]

    • Antibacterial thiazolecarboxylic acids (Patent EP3008045A1)
    • ANT431 (Metallo-β-lactamase Inhibitor) Product Data Source: DC Chemicals URL:[Link]

    • Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review Source: Pharmaceuticals (MDPI) URL:[Link]

    Comparative

    Validation of analytical methods for 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

    As pharmaceutical pipelines increasingly focus on targeted metallo-β-lactamase (MBL) and kinase inhibitors, thiazole-carboxylic acid derivatives have emerged as critical structural scaffolds. Among these, 2-[(Phenylsulfo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As pharmaceutical pipelines increasingly focus on targeted metallo-β-lactamase (MBL) and kinase inhibitors, thiazole-carboxylic acid derivatives have emerged as critical structural scaffolds. Among these, 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid presents unique analytical challenges due to its dual acidic functional groups and high polarity.

    This guide provides an objective, data-driven comparison of the two primary analytical methodologies used for this compound: Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array Detection (RP-HPLC-PDA) for routine Quality Control (QC), and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) for trace bioanalysis.

    By deconstructing the physicochemical properties of the molecule, this guide establishes a self-validating framework for method selection, optimization, and regulatory compliance.

    Physicochemical Profiling & Method Rationale

    To design a robust analytical method, we must first understand the causality between the molecule's structure and its chromatographic behavior.

    2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid possesses two distinct ionizable centers:

    • The Carboxylic Acid (-COOH): Located at position 4 of the thiazole ring, with an estimated pKa​ of ~2.5.

    • The Sulfonamide (-NH-SO 2​ -): The electron-withdrawing nature of the phenylsulfonyl group and the thiazole ring renders this secondary amine highly acidic, with an estimated pKa​ of ~5.5 to 6.0.

    The pH Causality in Method Design

    At a physiological pH of 7.4, this molecule exists as a highly polar dianion, which exhibits zero retention on standard C18 stationary phases. Furthermore, operating at a mid-range pH (e.g., pH 4.0) causes the carboxylic acid to ionize while the sulfonamide remains neutral, leading to severe peak splitting and tailing.

    The Solution: The mobile phase pH must be strictly controlled to be at least two units below the lowest pKa​ to ensure the molecule is fully protonated and neutral. Therefore, a mobile phase pH of < 2.0 is mandatory for sharp, symmetrical peaks.

    However, the choice of acidifier diverges based on the detection method:

    • For RP-HPLC-PDA: 0.1% Trifluoroacetic Acid (TFA) is ideal. It acts as a strong ion-pairing agent, providing excellent peak shape and baseline stability.

    • For UHPLC-MS/MS: TFA causes severe ion suppression in the electrospray ionization (ESI) source. Therefore, 0.1% Formic Acid (FA) is substituted. While FA is a weaker acid, combining it with a high-efficiency core-shell column compensates for minor peak broadening while preserving MS sensitivity. Furthermore, the dual acidic protons make Negative Ion Mode (ESI-) the most efficient ionization pathway, yielding a robust [M−H]− precursor ion.

    Objective Performance Comparison

    The following table summarizes the quantitative validation parameters of both methods. These metrics dictate which method should be deployed based on the lifecycle stage of the drug.

    ParameterRP-HPLC-PDA (Method A)UHPLC-ESI-MS/MS (Method B)
    Primary Application API QC Release & Impurity ProfilingPK Studies & Biological Matrix Analysis
    Detection Mechanism UV Absorbance (254 nm)MRM (Negative Ion Mode ESI-)
    Column Chemistry Standard C18 (150 x 4.6 mm, 3.5 µm)Core-Shell C18 (50 x 2.1 mm, 1.7 µm)
    Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
    Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 500 ng/mL
    Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mL
    Run Time 15.0 minutes3.5 minutes
    Matrix Effect Susceptibility Low (Standard Solutions)High (Requires Internal Standard Correction)
    Regulatory Framework [1] [2]

    Workflow & Decision Matrix

    To ensure a self-validating system, the selected method must align with the appropriate regulatory framework. The diagram below illustrates the logical relationship between the sample matrix, the chosen analytical technique, and the required validation parameters.

    Workflow A 2-[(Phenylsulfonyl)amino]- 1,3-thiazole-4-carboxylic acid B Determine Matrix & Application A->B C API / Drug Substance (High Concentration) B->C QC Release D Biological Fluid (Trace Concentration) B->D PK/PD Study E RP-HPLC-PDA Mobile Phase: 0.1% TFA (pH < 2.0) C->E F UHPLC-ESI-MS/MS Mobile Phase: 0.1% FA (ESI Negative Mode) D->F G ICH Q2(R2) Validation: Accuracy, Precision, Linearity E->G H FDA 2018 Validation: Matrix Effect, Recovery, ISR F->H

    Fig 1. Decision matrix and validation workflow for thiazole-4-carboxylic acid derivatives.

    Detailed Experimental Protocols

    Protocol A: RP-HPLC-PDA Validation for Drug Substance Release

    This protocol is designed to meet the updated [1] standards, ensuring specificity and robustness for active pharmaceutical ingredient (API) batch release.

    Step 1: System Suitability Preparation (The Self-Validating Control)

    • Prepare a resolution solution containing 50 µg/mL of the analyte and 5 µg/mL of its primary oxidative degradant (e.g., the sulfoxide derivative).

    • Causality: System Suitability Testing (SST) ensures the column and mobile phase are performing adequately before any actual samples are injected. The method is only valid if the resolution ( Rs​ ) between the analyte and degradant is > 2.0, and the tailing factor ( Tf​ ) is < 1.5.

    Step 2: Chromatographic Conditions

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 80% B over 12 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA extracted at 254 nm (optimal for the phenyl-thiazole conjugated system).

    Step 3: ICH Q2(R2) Validation Execution

    • Linearity: Inject calibration standards from 1.0 to 100 µg/mL. Calculate the regression coefficient ( R2≥0.999 ).

    • Accuracy & Precision: Spike known concentrations of the API into a placebo matrix at 50%, 100%, and 150% of the target concentration. Analyze in triplicate. Acceptance criteria: Recovery of 98.0% - 102.0% with an RSD 2.0%.

    Protocol B: UHPLC-ESI-MS/MS for Bioanalytical Quantification

    This protocol adheres to the [2], specifically engineered to overcome matrix effects inherent in plasma samples.

    Step 1: Solid Phase Extraction (SPE)

    • Causality: Direct protein precipitation leaves phospholipids in the sample, which cause severe ion suppression in the MS source. SPE removes these interferences, ensuring a self-validating, stable MS response.

    • Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

    • Load 200 µL of plasma spiked with the internal standard (IS) (e.g., stable isotope-labeled [13C6​] -analyte).

    • Wash with 1 mL of 5% Methanol in Water to remove polar salts.

    • Elute with 1 mL of 100% Methanol. Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

    Step 2: Chromatographic & MS Conditions

    • Column: Core-Shell C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

    • MS/MS Settings: Negative Electrospray Ionization (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transition of the [M−H]− precursor ion (m/z 283.0) to its most stable product ion (e.g., m/z 141.0, corresponding to the cleavage of the sulfonamide bond).

    Step 3: FDA Validation Execution

    • Matrix Effect Assessment: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into blank matrix versus the peak area in a neat solvent. The IS-normalized MF must have a Coefficient of Variation (CV) 15%.

    • Incurred Sample Reanalysis (ISR): To prove the method's trustworthiness in real-world applications, reanalyze 10% of study samples. The repeat results must be within 20% of the original values for at least 67% of the samples.

    Conclusion

    The successful quantification of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid relies entirely on respecting its physicochemical boundaries. For high-concentration API batch release, RP-HPLC-PDA utilizing a strong ion-pairing agent (TFA) provides the ruggedness required by ICH Q2(R2). Conversely, for trace-level pharmacokinetic profiling, UHPLC-MS/MS utilizing Formic Acid and rigorous SPE cleanup is mandatory to meet FDA bioanalytical standards. By understanding the causality between the molecule's pKa​ values and the chosen mobile phase, analytical scientists can guarantee a self-validating, highly reproducible workflow.

    References

    • European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Effective June 2024. Available at:[Link]

    • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Published May 2018. Available at:[Link]

    Validation

    Comparing binding affinity of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid inhibitors

    An in-depth comparative analysis of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid and its structural analogs reveals their critical role as potent, broad-spectrum inhibitors of Metallo-β-lactamases (MBLs), spe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth comparative analysis of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid and its structural analogs reveals their critical role as potent, broad-spectrum inhibitors of Metallo-β-lactamases (MBLs), specifically targeting clinically relevant strains producing VIM-2 and NDM-1 enzymes.

    This guide synthesizes the mechanistic causality, comparative binding affinities, and self-validating experimental protocols necessary for researchers developing next-generation antibiotic adjuvants.

    Mechanistic Insights: The Thiazole-4-Carboxylate Scaffold

    The challenge in inhibiting MBLs (such as VIM-2 and NDM-1) lies in their diverse active site topologies, which share a common catalytic mechanism reliant on one or two zinc ions (Zn1 and Zn2). Thiazole-4-carboxylic acid derivatives act as highly efficient Metal-Binding Pharmacophores (MBPs) .

    Causality of the Structural Design:

    • Zinc Chelation: The carboxylate group and the thiazole nitrogen atom act synergistically to coordinate directly with the Zn2 ion in the MBL active site. This bidentate chelation displaces the bridging water molecule required for the hydrolysis of β-lactam antibiotics.

    • Hydrolysate Mimicry: Placing the phenylsulfonylamino group at the 2-position (as in 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid) mimics the anchor binding features of carbapenem hydrolysates. This allows the inhibitor to maintain electrostatic interactions with conserved anchoring residues (like Arg228) while discarding the structural motifs that cause natural substrates to rapidly dissociate.

    • Conformational Locking via the Sulfonamide: The sp3 hybridization of the sulfur atom in the sulfonamide linker provides optimal 3D geometry, allowing the oxygen atoms to form strong hydrogen bonds with the backbone nitrogen of Asn233. Simultaneously, the phenyl ring extends into a hydrophobic pocket (interacting with Phe61 and Tyr67), locking the enzyme in an inactive conformation.

    This mechanism fundamentally differs from metal-stripping agents (like EDTA), as it forms a stable ternary complex (Enzyme-Zn-Inhibitor) rather than denaturing the metalloenzyme.

    MBL_Inhibition MBL Metallo-β-Lactamase (VIM-2 / NDM-1) Complex Ternary Complex (Enzyme-Zn-Inhibitor) MBL->Complex Conformational Lock Hydrolysis Antibiotic Hydrolysis (Resistance) MBL->Hydrolysis Uninhibited Catalysis Inhibitor Thiazole-4-Carboxylic Acid Inhibitor Inhibitor->MBL Chelates Zn1/Zn2 via Carboxylate & N Complex->Hydrolysis Blocks Active Site Efficacy Restored Antibiotic Efficacy Complex->Efficacy Synergistic Action Carbapenem Carbapenem Antibiotic (e.g., Meropenem) Carbapenem->Hydrolysis Substrate Carbapenem->Efficacy Intact Drug

    Diagram 1: Mechanism of MBL inhibition and restoration of carbapenem efficacy.

    Comparative Binding Affinity Data

    To objectively evaluate the 2-[(Phenylsulfonyl)amino] positional isomer, we must compare it against its highly documented 5-amino counterpart (ANT-330) and the optimized pyridine analog (ANT-431).

    Inhibitor / CompoundStructural CoreTarget EnzymeBinding Affinity ( Ki​ ) IC50​ ValueMechanism
    2-Aminothiazole-4-carboxylic acids (AtCs) 2-amino-thiazoleB1 MBLs (Broad)N/A0.26 – 5.94 μMCarbapenem Hydrolysate Mimicry
    ANT-330 (Compound 62) 5-(phenylsulfonylamino)-thiazoleVIM-2N/A4.5 μMTernary Complex Formation
    ANT-431 (Compound 76) 5-(pyridine-3-sulfonamido)-thiazoleVIM-20.195 μM (195 nM)2.67 μMCompetitive Binding
    ANT-431 (Compound 76) 5-(pyridine-3-sulfonamido)-thiazoleNDM-10.290 μM (290 nM)2.67 μMCompetitive Binding
    L-Captopril (Alternative Class)Thiol-basedNDM-1N/A202.0 μMZinc Chelation (Thiol)

    Data Interpretation: Moving the sulfonamide group from the 5-position to the 2-position (AtC derivatives) broadens the spectrum of activity across B1, B2, and B3 MBLs by better mimicking the natural hydrolysate. However, substituting the terminal phenyl ring with a pyridine ring (as seen in ANT-431) significantly drives down the Ki​ into the nanomolar range due to enhanced periplasmic permeability and optimized hydrogen bonding.

    Self-Validating Experimental Protocols

    To accurately determine the binding affinity and validate the mechanism of action for thiazole-4-carboxylic acid inhibitors, researchers must employ an orthogonal approach combining Native-State ESI-MS (structural validation) and UV-Vis Enzyme Kinetics (functional validation).

    Workflow S1 Step 1: Protein Prep Purify VIM-2/NDM-1 S2 Step 2: Inhibitor Incubation Titrate Thiazole-4-carboxylic acids S1->S2 S3 Step 3: Native ESI-MS Detect Ternary Complexes S2->S3 Structural Validation S4 Step 4: Kinetic Assay Nitrocefin/Imipenem Hydrolysis S2->S4 Functional Assay S5 Step 5: Data Analysis Calculate IC50 & Ki via Dixon Plots S3->S5 S4->S5

    Diagram 2: Orthogonal workflow for validating MBL inhibitor binding affinity.

    Protocol 1: Structural Validation via Native-State ESI-MS

    Causality: Standard mass spectrometry denatures proteins, destroying non-covalent metal-ligand interactions. Native ESI-MS preserves the folded state and zinc coordination, definitively proving whether the inhibitor forms a ternary complex or acts as a metal-stripper.

    • Buffer Exchange: Buffer exchange purified VIM-2 or NDM-1 (10 μM) into 50 mM ammonium acetate (pH 7.5) using size-exclusion spin columns. Self-Validation: Ammonium acetate is volatile and prevents salt adducts that obscure MS signals.

    • Incubation: Incubate the enzyme with varying concentrations of the 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid inhibitor (10–50 μM) for 15 minutes at 25°C.

    • Control Setup: Prepare a positive control using EDTA (a known metal stripper) and a negative control (enzyme only).

    • Data Acquisition: Inject samples into a Q-TOF mass spectrometer optimized for high-mass transmission (capillary voltage ~1.5 kV, low collision energy).

    • Analysis: Observe the mass shift. A shift corresponding to [Enzyme + 2Zn + Inhibitor] confirms ternary complex formation. The EDTA control must show [Enzyme - 2Zn], validating the assay's sensitivity to metal loss.

    Protocol 2: Functional Validation via UV-Vis Kinetics

    Causality: While MS proves binding, kinetic assays prove functional inhibition. Using a chromogenic substrate like nitrocefin or imipenem allows real-time tracking of β-lactam ring hydrolysis.

    • Reaction Setup: In a 96-well UV-transparent plate, add 50 mM HEPES buffer (pH 7.5) supplemented with 50 μM ZnSO₄ (to prevent spontaneous apo-enzyme formation).

    • Enzyme & Inhibitor: Add 6.9 nM of purified VIM-2 or NDM-1. Titrate the inhibitor from 0.025 μM to 500 μM. Incubate for 10 minutes.

    • Substrate Addition: Rapidly add the reporter substrate (e.g., 300 μM imipenem or 100 μM nitrocefin).

    • Measurement: Monitor absorbance continuously at 290 nm (for imipenem) or 482 nm (for nitrocefin) using a microplate reader for 10 minutes.

    • Data Processing: Calculate the initial velocity ( V0​ ) of hydrolysis. Plot the percentage of inhibition against the logarithmic concentration of the inhibitor to derive the IC50​ . Use Dixon plots (1/V vs. [Inhibitor]) at multiple substrate concentrations to calculate the absolute binding affinity ( Ki​ ) and confirm competitive inhibition.

    References

    • Probing the mechanisms of inhibition for various inhibitors of metallo-β-lactamases VIM-2 and NDM-1 Source: Journal of Inorganic Biochemistry (PubMed - NIH) URL:[Link]

    • SAR Studies Leading to the Identification of a Novel Series of Metallo-β-lactamase Inhibitors for the Treatment of Carbapenem-Resistant Enterobacteriaceae Infections That Display Efficacy in an Animal Infection Model Source: ACS Infectious Diseases URL:[Link]

    • Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae Source: Antimicrobial Agents and Chemotherapy (PMC - NIH) URL:[Link]

    • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Safety & Regulatory Compliance

    Safety

    2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid proper disposal procedures

    As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic molecules is just as critical as the research workflows they enable. 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic molecules is just as critical as the research workflows they enable. 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid is a highly specialized sulfonamide-thiazole derivative frequently utilized in drug discovery and biochemical assays.

    Because of its specific chemical topology—combining a sulfonamide moiety, a thiazole ring, and a carboxylic acid group—this compound cannot be treated as generic laboratory trash. Improper disposal poses significant risks to both laboratory personnel and downstream aquatic ecosystems.

    The following guide provides a comprehensive, self-validating framework for the operational handling and proper disposal of this compound.

    Hazard Profile & The Causality of Disposal

    To manage a chemical effectively, one must understand the causality behind its environmental and biological interactions.

    • Environmental Persistence & Antimicrobial Resistance: Sulfonamides are notoriously persistent in aquatic environments. If disposed of down the drain, they bypass standard municipal wastewater treatment and drive the selection of antibiotic resistance genes (ARGs), such as sul1 and sul2, in aquatic bacteria[1].

    • Aquatic Ecotoxicity: The combination of the thiazole ring and the sulfonamide group exhibits acute toxicity to aquatic organisms, particularly algae and crustaceans, disrupting local ecological baselines[2].

    • Thermal Destruction Imperative: Because of these environmental risks, this compound must be disposed of via high-temperature incineration . Incineration is the only reliable method to thermally cleave the robust C-S, S-N, and C-N bonds, completely mineralizing the compound and preventing environmental contamination[3].

    Operational Safety & Handling Protocols

    Every protocol in your laboratory should function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

    Protocol A: Routine Disposal of Solid Powders/Residues

    This protocol applies to expired batches, spilled powder, or contaminated consumables (e.g., weigh boats, pipette tips).

    • Containment: Collect the solid waste in a compatible, sealable primary container (e.g., HDPE plastic or borosilicate glass).

      • Validation Check: Ensure the container is chemically inert to weak organic acids and is completely dry to prevent unwanted degradation or gas evolution.

    • Labeling: Affix a hazardous waste tag immediately. Mark the contents as "Hazardous Waste - Toxic/Irritant (Non-Halogenated Organic Acid)".

      • Validation Check: The waste tag must be dated the exact moment the first grain of waste enters the container to comply with EPA accumulation timelines[4].

    • SAA Storage: Transfer the sealed container to your laboratory's designated Satellite Accumulation Area (SAA).

      • Validation Check: Confirm the SAA utilizes secondary containment (spill trays) and that total waste does not exceed the EPA's 55-gallon accumulation limit[4].

    • EHS Transfer: Request a pickup from your Environmental Health and Safety (EHS) department for final transfer to an EPA-approved incineration facility.

    Protocol B: Disposal of Liquid Solutions (e.g., in DMSO or Methanol)

    In biological assays, this compound is typically dissolved in organic solvents.

    • Segregation: Pour the spent solution into a designated "Non-Halogenated Organic Solvent" waste carboy.

      • Validation Check: Verify that absolutely no halogenated solvents (e.g., Chloroform, Dichloromethane) have been added to this carboy. Mixing halogenated and non-halogenated waste alters the required incineration temperature profile and drastically increases disposal costs.

    • Secondary Containment: Place the carboy in a chemical spill tray.

      • Validation Check: The secondary containment tray must be volumetrically capable of holding at least 110% of the carboy's maximum capacity.

    • Sealing: Cap the container tightly.

      • Validation Check: The container must remain closed at all times except when actively adding waste to prevent the aerosolization of toxic vapors[3].

    Protocol C: Spill Clean-Up & Decontamination
    • Isolation: Isolate the spill area. Don appropriate Personal Protective Equipment (PPE), including Nitrile gloves, safety goggles, and a lab coat.

    • Absorption/Sweeping: For solid spills, gently sweep the material using a damp paper towel to prevent the aerosolization of the crystalline powder. For liquid spills, use an inert, chemical-resistant absorbent pad.

    • Decontamination: Wash the affected surface with a mild alkaline solution or standard soap and water to neutralize any residual acidic traces from the carboxylic acid group.

    • Disposal: Place all contaminated cleanup materials into a solid hazardous waste bag and proceed with Protocol A.

    Quantitative Data & Categorization Summary

    To streamline your laboratory's waste management strategy, reference the following consolidated data matrix:

    ParameterClassification / GuidelineCausality / Rationale
    GHS Hazard Class Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)The acidic carboxylic group and sulfonamide moiety irritate mucous membranes and skin upon contact.
    Primary PPE Nitrile gloves, safety goggles, lab coat, N95/P100 mask (if aerosolized)Prevents dermal absorption and inhalation of fine crystalline dust.
    Waste Categorization Non-Halogenated Organic Waste (Solid/Liquid)Contains C, H, N, O, S. Lacks halogens (F, Cl, Br, I), which dictates the specific incineration temperature profile.
    EPA Accumulation Limit 55 Gallons (per SAA) / Up to 12 monthsComplies with EPA 40 CFR 262 for standard characteristic hazardous waste[4].
    Disposal Method High-Temperature IncinerationCleaves stable S-N and C-S bonds, preventing aquatic toxicity and ARG proliferation[3].

    Waste Management Workflow Visualization

    The following decision tree maps the logistical flow for properly routing 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid waste from the point of generation to final destruction.

    G A 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid Waste Generation B Determine Physical State A->B C Solid Powder / Residue B->C Solid D Liquid Solution (e.g., DMSO/MeOH) B->D Liquid E Compatible Primary Waste Container (Double-bagged or Glass/Plastic) C->E F Non-Halogenated Organic Solvent Waste Carboy D->F G Satellite Accumulation Area (SAA) Max 55 Gallons / 12 Months E->G F->G H EPA-Approved Incineration Facility (Thermal Destruction) G->H EHRS / EHS Pickup

    Disposal workflow for 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid.

    References

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. URL:[Link]

    • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). URL:[Link]

    • Ecological risks of sulfonamides and quinolones degradation intermediates: Toxicity, microbial community, and antibiotic resistance genes. Bioresource Technology (PubMed). URL:[Link]

    • Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Science of The Total Environment. URL:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
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